Tegafur
Description
This compound (INN, BAN, USAN) is a prodrug of [DB00544] (5-FU), an antineoplastic agent used as the treatment of various cancers such as advanced gastric and colorectal cancers. It is a pyrimidine analogue used in combination therapies as an active chemotherapeutic agent in conjunction with [DB09257] and [DB03209], or along with [DB00544] as [DB09327]. This compound is usually given in combination with other drugs that enhance the bioavailability of the 5-FU by blocking the enzyme responsible for its degradation, or serves to limit the toxicity of 5-FU by ensuring high concentrations of 5-FU at a lower dose of this compound. When converted and bioactivated to 5-FU, the drug mediates an anticancer activity by inhibiting thymidylate synthase (TS) during the pyrimidine pathway involved in DNA synthesis. 5-FU is listed on the World Health Organization's List of Essential Medicines.
This compound is a congener of the antimetabolite fluorouracil with antineoplastic activity. This compound is a prodrug that is gradually converted to fluorouracil in the liver by the cytochrome P-450 enzyme. Subsequently, 5-FU is metabolized to two active metabolites, 5-fluoro-2-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) by both tumor cells and normal cells. FdUMP inhibits DNA synthesis and cell division by inhibiting thymidylate synthase and reducing normal thymidine production, while FUTP inhibits RNA and protein synthesis by competing with uridine triphosphate. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for neoplasm and cancer and has 39 investigational indications.
Congener of FLUOROURACIL with comparable antineoplastic action. It has been suggested especially for the treatment of breast neoplasms.
See also: Capecitabine (related).
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWLQNSHRPWKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001009966 | |
| Record name | Tegafur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4), Partly miscible | |
| Record name | SID8139878 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Tegafur | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17902-23-7, 82294-77-7 | |
| Record name | Tegafur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17902-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tegafur [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017902237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, didehydroderiv. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082294777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tegafur | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tegafur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1-(tetrahydro-2-furyl)uracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEGAFUR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1548R74NSZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
339.8-343.4 | |
| Record name | Tegafur | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Bioavailability Engineering of Tegafur: A Technical Guide
Topic: Pharmacokinetics and Oral Bioavailability of Tegafur Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The Fluoropyrimidine Paradox
5-Fluorouracil (5-FU) remains a cornerstone of oncology, yet its utility is hamstrung by a kinetic paradox: it is potently cytotoxic but metabolically fragile. Administered intravenously, 5-FU has a plasma half-life of merely 10–20 minutes, with up to 85% of the dose rapidly catabolized by dihydropyrimidine dehydrogenase (DPD) in the liver before reaching tumor tissues.
This compound (FT) was developed as a lipophilic prodrug to solve this. However, this compound alone is insufficient. This guide details the pharmacokinetic architecture of this compound, not as a monotherapy, but as the active core of "Modulated Oral Fluoropyrimidines" (S-1/Teysuno and UFT). We will explore how CYP2A6 activation and DPD inhibition are engineered to achieve oral bioavailability superior to IV 5-FU infusions.
Chemical Pharmacology & Mechanism of Activation
The Prodrug Activation Pathway
Unlike 5-FU, this compound is chemically stable and well-absorbed orally. Its transformation into active 5-FU is a hepatic enzymatic process primarily driven by Cytochrome P450 2A6 (CYP2A6) .[1][2]
-
Step 1 (Hydroxylation): CYP2A6 hydroxylates the furan ring of this compound at the C-5' position.
-
Step 2 (Spontaneous Collapse): The unstable intermediate (5'-hydroxythis compound) spontaneously decomposes to release 5-FU and succinaldehyde.
-
Step 3 (Anabolism vs. Catabolism): The released 5-FU is either activated to cytotoxic nucleotides (FdUMP, FUTP) or degraded by DPD.
The Modulation Strategy (S-1 and UFT)
To maximize oral bioavailability, this compound is rarely used alone. It is formulated with "modulators" that inhibit the enzymes responsible for 5-FU degradation and GI toxicity.[3]
-
UFT (this compound + Uracil): Uracil competes with 5-FU for DPD, preserving 5-FU plasma levels.
-
S-1 / Teysuno (this compound + Gimeracil + Oteracil): This is the most advanced formulation.
-
Gimeracil (CDHP): A potent, reversible inhibitor of DPD (approx. 200x more potent than Uracil). It maintains high plasma 5-FU concentrations.[2]
-
Oteracil (OXO): An inhibitor of Orotate Phosphoribosyltransferase (OPRT).[2][3][4] It has low oral bioavailability, staying in the gut to block the phosphorylation of 5-FU in the GI mucosa, thereby reducing diarrhea (a dose-limiting toxicity).
-
Visualization: The Metabolic & Modulation Pathway
The following diagram illustrates the conversion of this compound to 5-FU and the specific inhibition points of Gimeracil and Oteracil.[3][4][5]
Figure 1: Mechanism of this compound bioactivation and the dual-modulation strategy of S-1 (Teysuno).
Pharmacokinetic Profile
The pharmacokinetics (PK) of this compound are characterized by rapid absorption and a dependence on CYP2A6 genotype. When administered as S-1, the PK profile shifts to resemble a continuous infusion of 5-FU due to DPD inhibition.[2]
Key PK Parameters (Human Data)
The table below summarizes PK parameters following a single oral dose of S-1 (containing 50 mg this compound) in cancer patients.
| Parameter | This compound (Prodrug) | 5-FU (Active Metabolite) | Gimeracil (Modulator) | Oteracil (Modulator) |
| Tmax (h) | 0.5 – 2.0 | 2.0 – 3.5 | 1.0 – 2.0 | 2.0 – 3.0 |
| Cmax (ng/mL) | ~1800 – 2200 | ~120 – 150 | ~250 – 300 | ~30 – 50 |
| AUC (ng[4]·h/mL) | ~18,000 – 25,000 | ~600 – 800 | ~1,200 – 1,500 | ~150 – 200 |
| T1/2 (h) | 11 – 13 | 1.5 – 2.0* | 3.0 – 4.0 | 3.0 – 4.0 |
| Protein Binding | 52% | 18% | 32% | 8% |
*Note: The T1/2 of 5-FU is significantly prolonged in S-1 formulations compared to IV 5-FU (approx. 10-20 min) due to the presence of Gimeracil.
Pharmacogenomic Variability (CYP2A6)
The conversion of this compound to 5-FU is highly sensitive to CYP2A6 polymorphisms.
-
**Wild Type (1/1): Normal conversion rates.
-
**Poor Metabolizers (4/4, 7, 9): Common in East Asian populations. These patients exhibit:
-
Higher this compound AUC: Accumulation of the prodrug.
-
Lower 5-FU Cmax: Reduced conversion efficiency.
-
Clinical Impact: Despite lower Cmax, therapeutic efficacy is often maintained due to the prolonged half-life managed by Gimeracil, but dose adjustments may be required to avoid this compound accumulation toxicity.
-
Experimental Protocols: Quantifying Bioavailability
To validate this compound PK in preclinical or clinical settings, a robust LC-MS/MS assay is required. The following protocol ensures separation of the prodrug, the active metabolite, and the modulators.
Protocol: Simultaneous LC-MS/MS Quantification
Objective: Quantify this compound, 5-FU, and Gimeracil in plasma.[2]
1. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma.
-
Add 20 µL of Internal Standard (IS) working solution (e.g., 5-Bromouracil or isotope-labeled 5-FU-13C15N2).
-
Add 150 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex for 60 seconds; Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to autosampler vials.
2. Chromatographic Conditions (UPLC):
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 with high aqueous stability (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm). Note: HILIC is preferred for polar 5-FU retention.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B (0-1 min) -> 50% B (3 min) -> 95% B (re-equilibration).
3. Mass Spectrometry (MS/MS) Parameters:
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (critical for 5-FU and Gimeracil).
-
MRM Transitions:
-
This compound: m/z 199.1 -> 129.0
-
5-FU: m/z 129.0 -> 42.1
-
Gimeracil: m/z 154.0 -> 82.0
-
Oteracil: m/z 258.0 -> 214.0
-
Visualization: Bioanalytical Workflow
Figure 2: Step-by-step bioanalytical workflow for this compound/5-FU quantification.
References
-
European Medicines Agency (EMA). "Teysuno (this compound / Gimeracil / Oteracil) Assessment Report." EMA/CHMP/73722/2011. Available at: [Link]
-
Yamazaki, H., et al. "Role of Cytochrome P450 2A6 in the Oxidation of this compound to 5-Fluorouracil in Human Liver Microsomes." Drug Metabolism and Disposition, 2001. Available at: [Link][6]
-
Diasio, R. B. "Clinical implications of dihydropyrimidine dehydrogenase inhibition." Oncology, 1999. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). "Teysuno Prescribing Information." Available at: [Link] (Search: Teysuno)
-
Malet-Martino, M., et al. "The metabolism of oral fluoropyrimidines." Current Medicinal Chemistry - Anti-Cancer Agents, 2002. Available at: [Link]
Sources
- 1. The CYP2A6*4 allele is determinant of S-1 pharmacokinetics in Japanese patients with non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioequivalence of two formulations of the S-1 (this compound/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. The European Medicines Agency Review of this compound/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use (CHMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound/gimeracil/oteracil - Wikipedia [en.wikipedia.org]
- 6. Expression of CYP2A6 in Tumor Cells Augments Cellular Sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation and Bioanalytical Profiling of Tegafur and Its Metabolic Cascade
Executive Summary: The Prodrug Paradox
Tegafur (FT) represents a cornerstone in the structural evolution of fluoropyrimidines. Designed as a lipophilic prodrug of 5-Fluorouracil (5-FU), it circumvents the rapid catabolism associated with intravenous 5-FU while improving oral bioavailability. However, the efficacy of this compound is inextricably linked to a complex metabolic activation pathway governed by stereochemistry and enzymatic variability.
For the analytical scientist, this compound presents a dual challenge:
-
Structural Resolution: Distinguishing the prodrug from its active metabolites (5-FU) and toxic catabolites (FBAL).
-
Stereochemical Profiling: this compound possesses a chiral center at the C-2' position of the furanidyl ring, leading to enantioselective pharmacokinetics that must be accounted for during assay development.
This guide provides a validated framework for the structural analysis of this compound, moving beyond basic quantification to a mechanistic understanding of its metabolic fate.
The Metabolic Architecture
Understanding the structural transformation of this compound is a prerequisite for selecting the correct analytical targets. This compound is bioactivated primarily by hepatic CYP2A6 to 5'-hydroxythis compound, an unstable intermediate that spontaneously collapses to release 5-FU.[1]
Simultaneously, the generated 5-FU faces a "metabolic fork in the road":
-
Anabolic Activation: Conversion to fluoronucleotides (FdUMP) which inhibit Thymidylate Synthase (efficacy).
-
Catabolic Breakdown: Degradation by Dihydropyrimidine Dehydrogenase (DPD) to DHFU, eventually leading to
-fluoro- -alanine (FBAL), a metabolite directly implicated in neurotoxicity.[1]
Visualization: The this compound Bioactivation & Toxicity Pathway
Figure 1: The metabolic cascade of this compound.[1][2][3][4][5] Blue path indicates bioactivation; Red path indicates catabolic clearance leading to neurotoxic FBAL.
Stereochemical Analysis: The R vs. S Divergence
A critical oversight in many standard assays is treating this compound as a single entity. This compound is a racemate of (R)-Tegafur and (S)-Tegafur .[4][6]
-
(R)-Tegafur: Preferentially hydroxylated by CYP2A6. It is the primary source of the active 5-FU but is cleared rapidly.
-
(S)-Tegafur: Metabolized slowly. It acts as a circulating reservoir but contributes less to immediate peak 5-FU levels.
Analytical Implication: While clinical monitoring often measures total this compound, mechanistic toxicology studies require chiral separation.
Chiral Separation Strategy
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane/Ethanol (80:20 v/v) isocratic elution.
-
Detection: UV at 270 nm or MS/MS.
Validated LC-MS/MS Protocol
For routine bioanalysis in plasma, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The polarity of 5-FU requires specific attention to column selection to avoid "dead volume" elution.
Sample Preparation (Liquid-Liquid Extraction)
Protein precipitation (PPT) often yields dirty extracts for fluoropyrimidines. Liquid-Liquid Extraction (LLE) is recommended for superior signal-to-noise ratios.
-
Aliquot: 100
L Human Plasma. -
IS Addition: Add 10
L of 5-Fluorouracil- N (Stable Isotope Label preferred over 5-Bromouracil). -
Extraction: Add 1.0 mL Ethyl Acetate (Acidifying with 10
L 0.1M HCl improves 5-FU recovery). -
Agitation: Vortex 5 min; Centrifuge 10 min at 4,000 rpm.
-
Reconstitution: Evaporate supernatant; reconstitute in Mobile Phase A (0.1% Formic Acid in Water).
Chromatographic Conditions[7][8]
-
Column: Waters Atlantis dC18 (3
m, 2.1 x 100 mm) or Phenomenex Kinetex F5. Note: Standard C18 columns often fail to retain 5-FU. HILIC is an alternative if sensitivity is low. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 100% A (Load)
-
1-4 min: Ramp to 90% B
-
4-5 min: Hold 90% B (Wash lipophilic this compound)
-
5.1 min: Re-equilibrate.
-
Mass Spectrometry Parameters (MRM)
Operate in Negative Electrospray Ionization (ESI-) mode. 5-FU and this compound lose a proton readily at the N3 position.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Structural Logic |
| 5-FU | 129.0 | 42.0 | 25 | Ring fragmentation (loss of -NH-CH=CF-) |
| This compound | 199.1 | 129.0 | 15 | Loss of furanidyl moiety (cleavage at N1) |
| FBAL | 106.0 | 42.0 | 20 | Decarboxylation/Deamination |
| 5-FU- | 131.0 | 44.0 | 25 | Internal Standard |
Advanced Structural Confirmation: F-NMR
When LC-MS/MS ambiguity arises (e.g., distinguishing isomeric metabolites), Fluorine-19 Nuclear Magnetic Resonance (
Why
-
Chemical Shift Range: The
F range is vast (~400 ppm). This compound and 5-FU peaks are separated by >30 ppm, allowing baseline resolution without chromatography. -
In Vivo Application: Can be used on intact tissue samples or biofluids (urine/bile) with minimal prep (addition of D
O).
Protocol for Urine Analysis:
-
Mix 400
L urine with 100 L buffer (Phosphate buffer pH 7.4 + 10% D O). -
Add Trifluoroacetic acid (TFA) as an external chemical shift reference (-76.5 ppm).
-
Acquire spectra (proton-decoupled) to observe the characteristic F-shifts:
-
5-FU: ~ -169 ppm
-
This compound: ~ -166 ppm (often appears as multiplets due to the chiral center influence).
-
FBAL: ~ -190 ppm.
-
Summary of Key Metabolites
| Metabolite | Role | Structural Feature | Analytical Challenge |
| This compound | Prodrug | Furanidyl-uracil (Lipophilic) | Chiral center (R/S); Late elution on RP-HPLC. |
| 5-FU | Active Drug | Fluorinated Pyrimidine | Very Polar; Poor retention on C18; Matrix suppression high.[7] |
| DHFU | Catabolite | Hydrogenated Pyrimidine ring | Lack of UV chromophore (saturated ring); Requires MS. |
| FBAL | Toxic End-product | Acyclic Amino Acid | Low molecular weight; Neurotoxic marker. |
References
-
Stereoselective Metabolism: Damle, B. D., et al. "Stereoselective metabolism and pharmacokinetics of this compound." Biopharmaceutics & Drug Disposition, 2001.
-
CYP2A6 Activation: Yamazaki, H., et al. "Roles of cytochromes P450 1A2, 2A6, and 2C8 in 5-fluorouracil formation from this compound." Drug Metabolism and Disposition, 2001.
-
LC-MS/MS Methodology: Payne, L. D., et al. "Determination Of 5-fluorouracil In Human Plasma Using LC-MS/MS."[7] BASi Analytical Reports.
-
19F-NMR Applications: Martino, R., et al. "Fluorine-19 NMR spectroscopic studies of the metabolism of 5-fluorouracil." Magnetic Resonance in Medicine, 2005.
-
Neurotoxicity Mechanisms: Okeda, R., et al. "Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine... directly injure myelinated fibers."[8] Acta Neuropathologica, 1996.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective metabolism and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Enantioselectivity in the cytochrome P450-dependent conversion of this compound to 5-fluorouracil in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 8. Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-performance liquid chromatography (HPLC) method for Tegafur quantification
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of Tegafur in Biological Matrices
Introduction & Clinical Context
This compound (FT) is a prodrug of the antimetabolite 5-Fluorouracil (5-FU), widely utilized in the treatment of gastrointestinal and head/neck malignancies. Unlike direct 5-FU administration, this compound is metabolically activated by Cytochrome P450 2A6 (CYP2A6) in the liver, offering a sustained release profile and improved oral bioavailability.
Precise quantification of this compound is critical for Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) profiling, particularly given the high inter-patient variability in CYP2A6 activity. This application note details a robust, self-validating HPLC-UV method for quantifying this compound in human plasma, ensuring resolution from its active metabolite (5-FU) and internal standards.
Metabolic Activation Pathway
Understanding the analyte's biological context is essential for method specificity. The method must resolve the prodrug (this compound) from the active drug (5-FU).
Figure 1: Metabolic bioactivation of this compound to 5-Fluorouracil.[1]
Method Development Strategy
To achieve high sensitivity and reproducibility, we selected a Liquid-Liquid Extraction (LLE) technique over Protein Precipitation (PPT). While PPT is faster, LLE provides superior sample cleanliness, reducing matrix effects that compromise UV detection limits.
-
Stationary Phase: A C18 end-capped column is required to minimize silanol interactions with the nitrogenous bases of the pyrimidine ring.
-
Mobile Phase: A slightly acidic phosphate buffer (pH 4.0) suppresses the ionization of 5-FU (pKa ~8.0) and this compound, ensuring they remain in neutral forms for optimal retention on the hydrophobic C18 phase.
-
Detection: this compound exhibits maximum UV absorption (
) at approximately 270–272 nm .
Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent (Quaternary Pump) | High precision flow control required. |
| Column | Inertsil ODS-3 or Spherisorb ODS2 (150 mm x 4.6 mm, 5 µm) | Robust C18 chemistry for polar compounds. |
| Mobile Phase | 10 mM Potassium Dihydrogen Phosphate ( | Isocratic elution ensures baseline stability. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Column Temp | 35°C | Improves mass transfer and peak sharpness. |
| Injection Vol | 20–50 µL | Higher volume compensates for UV sensitivity limits. |
| Detection | UV-Vis / DAD @ 270 nm | |
| Run Time | 15 Minutes | This compound elutes ~11-12 min; 5-FU ~4-5 min. |
Reagents & Standards
-
Stock Solution: Dissolve 10 mg this compound in 10 mL Methanol (1 mg/mL). Store at -20°C.
-
Internal Standard (IS): 5-Bromouracil (5-BU) or Chlorouracil. Prepare at 10 µg/mL in water.
-
Buffer Prep: Dissolve 1.36g
in 1L HPLC-grade water. Adjust pH to 4.0 with dilute Phosphoric Acid ( ). Filter through 0.22 µm nylon membrane.
Sample Preparation (Liquid-Liquid Extraction)
This protocol uses Ethyl Acetate to extract this compound from plasma, removing proteins and hydrophilic salts.
Figure 2: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
Detailed Steps:
-
Thaw plasma samples at room temperature.
-
Transfer 200 µL of plasma into a 15 mL polypropylene centrifuge tube.
-
Add 50 µL of Internal Standard (5-Bromouracil, 10 µg/mL). Vortex briefly.
-
Add 2.0 mL of Ethyl Acetate.
-
Vortex vigorously for 2 minutes to ensure phase transfer.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate phases.
-
Carefully transfer the upper organic layer to a clean glass tube. Critical: Do not disturb the protein interface.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C until dry.
-
Reconstitute the residue in 200 µL of Mobile Phase. Vortex for 1 minute.
-
Transfer to autosampler vials with glass inserts.
Method Validation & Performance
The following data represents typical performance metrics observed during validation studies following FDA Bioanalytical Method Validation guidelines.
Table 1: Validation Summary
| Parameter | Result / Criteria |
| Linearity Range | 0.5 – 50.0 µg/mL ( |
| Lower Limit of Quantitation (LLOQ) | 0.05 µg/mL (Signal-to-Noise > 10) |
| Recovery (Extraction Efficiency) | > 85% for this compound; > 80% for IS |
| Intra-day Precision (%CV) | < 5.0% (at 1, 10, 50 µg/mL) |
| Inter-day Accuracy | 96.5% – 104.2% |
| Selectivity | No interfering peaks at retention times of this compound (~11.5 min) or IS (~8.0 min). |
Troubleshooting & Optimization
-
Peak Tailing: If the this compound peak symmetry factor > 1.5, the column may have active silanol sites.
-
Solution: Ensure the column is "end-capped." Alternatively, increase buffer concentration to 20 mM or add 0.1% Triethylamine (TEA) to the mobile phase (adjust pH after adding TEA).
-
-
Low Recovery:
-
Solution: Ensure the pH of the plasma is not influencing extraction. While this compound is relatively neutral, ensuring the plasma is not highly acidic or basic helps. Re-check the nitrogen evaporation step; excessive heat (>45°C) can degrade the analyte.
-
-
Interference:
-
Solution: If co-elution occurs with endogenous plasma components, adjust the Acetonitrile percentage. Lowering ACN to 8% will increase retention times and improve resolution.
-
References
-
Maring, J. G., et al. (1997).[2] "Rapid and sensitive high-performance liquid chromatographic analysis of halogenopyrimidines in plasma." Journal of Chromatography B, 695(2), 409-416.[2]
-
U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."
-
Hirakawa, T., et al. (2003). "Determination of 5-fluorouracil and its prodrug this compound in plasma and tissue by high-performance liquid chromatography in a single injection." Therapeutic Drug Monitoring, 25(2), 221-228.[2]
-
BenchChem. (2025).[1] "HPLC method for quantifying this compound-Uracil and metabolites in plasma."
Sources
Application Notes & Protocols for the Synthesis of Novel Tegafur Derivatives
Introduction: The Rationale for Innovating Beyond Tegafur
This compound, a prodrug of the widely-used chemotherapeutic agent 5-fluorouracil (5-FU), represents a significant advancement in cancer therapy, particularly for solid tumors like gastric and colorectal cancers.[1][2] Its design as a lipophilic derivative of 5-FU allows for oral administration and improved absorption, overcoming some of the pharmacokinetic challenges associated with intravenous 5-FU.[3] this compound is metabolized in the liver, primarily by the CYP2A6 enzyme, into 5-FU, which then exerts its cytotoxic effects by inhibiting thymidylate synthase and disrupting DNA synthesis.[1][4]
Despite its successes, the therapeutic window of this compound can be narrow, and its efficacy is sometimes limited by toxicity and the development of drug resistance. This has catalyzed a dedicated effort in medicinal chemistry to synthesize novel this compound derivatives. The primary objectives of these synthetic endeavors are to:
-
Enhance Antitumor Efficacy: By modifying the core structure to improve interaction with biological targets or by creating multifunctional molecules.[5]
-
Reduce Systemic Toxicity: By designing derivatives that are selectively activated in the tumor microenvironment.[6]
-
Improve Pharmacokinetic Profiles: By altering lipophilicity or metabolic stability to optimize drug delivery and prolong therapeutic action.[7]
-
Achieve Targeted Delivery: By conjugating this compound to moieties like peptides or antibodies that recognize specific markers on cancer cells.
This document provides a detailed guide to the prevailing synthetic strategies for creating novel this compound derivatives, complete with step-by-step protocols and the scientific rationale behind the methodological choices.
Conceptual Framework: Strategies for Derivative Synthesis
The synthesis of novel this compound derivatives hinges on several core chemical strategies. Each approach aims to modify a specific part of the molecule to achieve a desired biological outcome. Understanding the logic behind these strategies is crucial for rational drug design.
Caption: Logical map of synthetic strategies for this compound modification.
Protocol 1: Modern, Metal-Free Synthesis of the this compound Core Structure
A significant advancement in synthesizing the this compound backbone is the move away from traditional metal catalysts towards base-mediated, metal-free conditions. This approach is not only more environmentally friendly but also simplifies purification. A novel protocol utilizes 1,8-diazabicycloundec-7-ene (DBU) for the alkylation of 5-fluorouracil.[8][9]
Workflow: Two-Step DBU-Mediated Synthesis
Caption: Workflow for the DBU-mediated synthesis of this compound.[9]
Detailed Step-by-Step Methodology
Materials:
-
5-Fluorouracil (5-FU)
-
2-Acetoxytetrahydrofuran
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Aqueous Ethanol (e.g., 80%)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Alkylation Reaction Setup:
-
In a round-bottom flask dried under vacuum, add 5-fluorouracil (1.0 eq).
-
Add anhydrous acetonitrile to the flask.
-
Add 2-acetoxytetrahydrofuran (1.2-1.5 eq) to the suspension.
-
Finally, add DBU (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Rationale: DBU is a non-nucleophilic strong base that facilitates the deprotonation of the uracil ring, making it nucleophilic for the subsequent alkylation reaction. Using 2-acetoxytetrahydrofuran as the alkylating agent is effective and generates easily removable byproducts.[8][9]
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C under an inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 5-FU spot has been consumed (typically several hours).
-
-
Work-up and Intermediate Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil contains a mixture of N1-alkylated (this compound precursor), N3-alkylated, and N1,N3-disubstituted products. A preliminary purification via flash chromatography may be performed at this stage.
-
-
Deacetylation and Final Purification:
-
Dissolve the crude or pre-purified product mixture in aqueous ethanol.
-
Heat the solution to 70 °C for 2-4 hours.
-
Scientist's Note: This step serves to hydrolyze any remaining acetyl groups and helps in the selective crystallization or purification of the desired N1-substituted product, this compound.
-
Cool the solution, and if a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solution and purify the residue by column chromatography on silica gel to obtain pure this compound. The final yield for this two-step process is reported to be around 72%.[9]
-
-
Characterization:
-
Confirm the structure of the synthesized this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]
-
Protocol 2: Synthesis of Lipophilic this compound Derivatives via N¹-Acylation
To enhance the lipophilicity of this compound derivatives, which can improve membrane permeability and alter pharmacokinetic properties, acyl chains (e.g., from fatty acids) can be attached to the N1 position of the 5-FU core.[11][12] This is typically achieved using a coupling reagent.
General Reaction Scheme
This method involves the direct coupling of a carboxylic acid to the N1 position of 5-FU, often facilitated by a peptide coupling reagent like BROP (bromotripyrrolidinophosphonium hexafluorophosphate) or carbodiimides such as DCC/DIC.[12][13]
Materials:
-
5-Fluorouracil (5-FU)
-
Carboxylic Acid of choice (e.g., Lauric acid, Oleic acid) (1.0 eq)
-
BROP (1.5 eq) or DIC (N,N'-Diisopropylcarbodiimide) (1.5 eq)
-
Triethylamine (NEt₃) (3.0 eq) or another non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF)
-
Standard reaction glassware under an inert atmosphere
Procedure:
-
Reaction Setup:
-
Dissolve the selected carboxylic acid (1.0 eq) and 5-fluorouracil (1.5 eq) in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Rationale: Running the reaction at 0 °C helps to control the reactivity of the coupling agent and minimize side reactions. DMF is an excellent polar aprotic solvent for dissolving the reactants.
-
-
Addition of Reagents:
-
Add triethylamine (3.0 eq) to the cooled solution.
-
Slowly add the coupling reagent (BROP or DIC, 1.5 eq) to the mixture.
-
Scientist's Note: Coupling reagents like BROP and DIC activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the deprotonated 5-FU.[12] While DCC is also common, the urea byproduct (DCU) can be difficult to remove. The byproduct from DIC is more soluble, simplifying purification.[13]
-
-
Reaction and Work-up:
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction by adding water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired N¹-acyl-5-fluorouracil derivative.
-
| Derivative Type | Rationale for Synthesis | Potential Advantage | Representative Synthetic Method |
| N¹-Acyl Derivatives | Increase lipophilicity to improve absorption and membrane crossing.[12] | Enhanced oral bioavailability; potential for formulation in lipid-based vehicles.[11] | Direct coupling with carboxylic acids using reagents like BROP or DIC.[12][13] |
| Peptide Conjugates | Target specific receptors overexpressed on cancer cells. | Increased tumor selectivity and reduced off-target toxicity. | Solid-phase or solution-phase synthesis involving amide bond formation.[14] |
| Bioisosteric Analogs | Modulate electronic properties and metabolic stability of the tetrahydrofuran ring.[15] | Improved cytotoxic activity and altered metabolic pathways.[16] | Multi-step synthesis involving the creation of modified heterocyclic alkylating agents. |
| Co-crystals | Alter physicochemical properties without covalent modification.[17] | Improved solubility, stability, and dissolution rate using green chemistry principles.[17] | Solid-state grinding or solution-based crystallization with a co-former. |
Protocol 3: Conceptual Framework for Synthesizing this compound-Peptide Conjugates
Conjugating this compound to a targeting peptide is a sophisticated strategy for enhancing tumor-specific delivery. The synthesis requires careful planning, often involving protecting group chemistry and specialized coupling techniques.
Logical Workflow for Conjugate Synthesis
Caption: General workflow for the synthesis of this compound-peptide conjugates.
Key Considerations for Synthesis
-
Linker Strategy: A linker is often necessary to connect the drug to the peptide without sterically hindering the binding of either component. The linker must be stable in circulation but may be designed to be cleaved within the target cell.
-
Functional Group Compatibility: The this compound derivative must possess a functional group (e.g., a carboxylic acid or an amine) that can react with a corresponding group on the peptide to form a stable covalent bond (typically an amide bond).
-
Protecting Groups: Amino acids in the peptide have reactive side chains that must be "protected" during the coupling reaction to prevent unwanted side reactions. These protecting groups are removed in the final step.
-
Coupling Chemistry: Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-Hydroxysuccinimide) are commonly used to form the amide bond between the drug-linker complex and the peptide.
-
Purification and Analysis: High-Performance Liquid Chromatography (HPLC) is essential for purifying the final conjugate. Mass spectrometry is used to confirm the molecular weight and identity of the product.
This strategy, while complex, holds immense promise for developing next-generation, highly targeted cancer therapeutics based on the this compound scaffold.
References
-
Hong, Y. S., et al. (2013). This compound/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies. PubMed Central. [Link]
- Lunan Pharmaceutical Group Corp. (2020). Preparation method of this compound.
-
Zasada, A., et al. (2017). Synthesis of this compound by alkylation of 5-fluorouracil under the Lewis acid- and metal salt-free conditions. ResearchGate. [Link]
-
O'Shea, D., et al. (2008). Synthesis of New 5-Fluorouracil Photosensitiser Conjugates for use as Prodrugs in the Photodynamic Therapy for Cancer. DORAS | DCU Research Repository. [Link]
-
Gota, V., et al. (2020). Oral this compound-Uracil Combination plus Leucovorin versus Other Fluoropyrimidine Agents in Colorectal Cancer: A Systematic Review and Meta-Analysis. PubMed Central. [Link]
-
Gao, F., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. [Link]
-
Zasada, A., et al. (2017). Supporting Information Synthesis of this compound by alkylation of 5-fluorouracil under the Lewis acid- and metal salt-free conditions. Warsaw University of Technology. [Link]
-
Mustafa, Y. F., et al. (2021). Prodrug of 5-Fluorouracil and 5-Ethynyluracil: Synthesis, Characterization, and Release Study. Annals of the Romanian Society for Cell Biology. [Link]
-
Holshouser, M. H., et al. (1985). Synthesis and antitumor activity of a series of ftorafur analogues: the effect of varying electronegativity at the 1'-position. PubMed. [Link]
-
Huang, C., et al. (2014). Synthesis of Novel Tylophorine Derivatives and Evaluation of Their Anti-Inflammatory Activity. PubMed Central. [Link]
-
Various Authors. (2017). This compound. New Drug Approvals. [Link]
-
Ansari, M. Q., et al. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. PubMed Central. [Link]
-
Kurihara, M., et al. (1997). Scientific Basis for the Combination of this compound With Uracil. CancerNetwork. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Wang, Y., et al. (2016). The Clinical Evaluation of this compound Gimeracil Oteracil Combined with THP and DDP for Second-Line Treatment of Advanced Cardiac Carcinoma. PubMed. [Link]
-
Acher, F., et al. (1997). A New Method for the Synthesis of 5-Fluorouracil Prodrugs. Thieme. [Link]
-
Sabbah, D. A., et al. (2023). Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity. PubMed Central. [Link]
-
Hamada, C., et al. (2017). Randomized phase II trial of TEGAFIRI (this compound/uracil, oral leucovorin, irinotecan) compared with FOLFIRI (folinic acid, 5-fluorouracil, irinotecan) in patients with unresectable/recurrent colorectal cancer. PubMed. [Link]
-
Zasada, A., et al. (2017). Synthesis of this compound by the Alkylation of 5-Fluorouracil under the Lewis Acid and Metal Salt-Free Conditions. ACS Publications. [Link]
-
Hasegawa, K., et al. (2016). Adjuvant Oral Uracil-Tegafur with Leucovorin for Colorectal Cancer Liver Metastases: A Randomized Controlled Trial. PubMed. [Link]
-
Sabbah, D. A., et al. (2023). Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity. ResearchGate. [Link]
-
Hsieh, H., et al. (n.d.). Anticancer Drug Discovery of New this compound-Derivatives for Colorectal Cancer Therapy(3/3). Taipei Medical University. [Link]
-
Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Al-Salami, H., et al. (2018). Examples of bioisosteric replacement in drug development. ResearchGate. [Link]
-
National Cancer Institute. (2008). This compound-Uracil and Leucovorin or S-1 in Treating Patients With Stage III Colon Cancer That Has Been Completely Removed by Surgery. ClinicalTrials.gov. [Link]
-
Singh, S., et al. (2024). Developing New Peptides and Peptide–Drug Conjugates for Targeting the FGFR2 Receptor-Expressing Tumor Cells and 3D Spheroids. PubMed Central. [Link]
-
Sexton, T., et al. (2025). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ChemRxiv. [Link]
-
Ogiso, T., et al. (1993). Effect of Hydrophilic and Lipophilic Vehicles on Skin Permeation of this compound, Alclofenac and Ibuprofen With or Without Permeation Enhancers. PubMed. [Link]
-
Sheleheda, V., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][6][18]triazino[2,3-c]quinazolines. PubMed Central. [Link]
-
Chen, Y., et al. (2021). Facile Synthesis of Peptide-Conjugated Gold Nanoclusters with Different Lengths. MDPI. [Link]
Sources
- 1. This compound/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral this compound-Uracil Combination plus Leucovorin versus Other Fluoropyrimidine Agents in Colorectal Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. This compound | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of hydrophilic and lipophilic vehicles on skin permeation of this compound, alclofenac and ibuprofen with or without permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. mdpi.com [mdpi.com]
- 14. Developing New Peptides and Peptide–Drug Conjugates for Targeting the FGFR2 Receptor-Expressing Tumor Cells and 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antitumor activity of a series of ftorafur analogues: the effect of varying electronegativity at the 1'-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN110655506A - Preparation method of this compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tegafur Resistance
Welcome to the Advanced Application Support Center. Topic: Tegafur Resistance in Cancer Cell Lines Ticket ID: TGF-RES-2026-X Assigned Specialist: Senior Application Scientist, Oncology Division
Introduction: The Prodrug Paradox
If you are observing "resistance" to this compound in your cell lines, you must first distinguish between pharmacokinetic failure (lack of activation) and pharmacodynamic resistance (molecular evasion). Unlike direct-acting 5-FU, this compound is a prodrug. In standard 2D cell culture, This compound is often metabolically inert because most immortalized cancer cell lines lack the hepatic enzyme CYP2A6 required to convert it into 5-Fluorouracil (5-FU).
This guide addresses the complete spectrum of failure modes: from experimental artifacts (activation failure) to true molecular resistance (efflux, target modification, and autophagy).
Module 1: Metabolic Activation (The "False" Resistance)
User Query: "My cells are resistant to this compound (IC50 > 100 µM), but sensitive to 5-FU. Is this a transport issue?"
Diagnosis: This is likely Activation Failure , not resistance. This compound requires conversion to 5-FU by Cytochrome P450 2A6 (CYP2A6), which is abundantly expressed in the liver but silenced in most cancer cell lines (e.g., HeLa, MCF-7, HCT116).
Troubleshooting Protocol: The Liver-Mimic Assay
To validate true resistance, you must supply the metabolic machinery.
-
S9 Fraction Supplementation:
-
Add Liver S9 fractions (human or rat) to your media during drug incubation.
-
Cofactor Mix: NADPH generating system (NADP+, Glucose-6-phosphate, G6P dehydrogenase).
-
Control: Treat cells with this compound + S9 and this compound - S9. If toxicity only occurs with S9, your cells are not resistant; they are just metabolically incompetent [1].
-
-
Transfection Model:
-
Stably transfect your target cell line with a CYP2A6 expression vector . This creates a self-activating model (e.g., DLD-1/CYP2A6) that mimics in vivo tumor pharmacokinetics [2].
-
Module 2: The "Sink" & The Target (DPD & TS)
User Query: "I am using S-1 (this compound/Gimeracil/Oteracil) components, but the cells survive. Which pathway is compensating?"
Diagnosis: True resistance often stems from an imbalance between activation (OPRT) and degradation (DPD), or overexpression of the target (Thymidylate Synthase).
Key Resistance Markers
| Marker | Function | Resistance Mechanism | Remediation Strategy |
| DPD (DYPD) | Degrades 5-FU to inactive metabolites. | High Expression: Overwhelms Gimeracil (the DPD inhibitor in S-1). | Titrate higher Gimeracil ratios (1:1 molar) or use siRNA knockdown of DPYD. |
| TS (TYMS) | DNA synthesis enzyme (Target).[1] | Amplification: Excess enzyme sponges up the active metabolite (FdUMP). | Combine with Pemetrexed or TS-shRNA. |
| OPRT (UMPS) | Converts 5-FU to active FUMP.[2] | Downregulation: 5-FU remains as a prodrug intermediate. | No direct rescue; indicates switch to non-antimetabolite class. |
| ABCC11 | Efflux Transporter.[3][4] | High Expression: Pumps FdUMP out of the cell. | Genotype for SNP 538G>A. Use ABCC11 inhibitors (e.g., Cepharanthine). |
Pathway Visualization: The this compound-Resistance Axis
Caption: Figure 1. The metabolic cascade of this compound. Resistance arises at three critical nodes: lack of activation (CYP2A6), excessive degradation (DPD), or target overexpression/efflux (TS/ABCC11).
Module 3: Advanced Survival Mechanisms (Autophagy & Efflux)
User Query: "My Western blots show normal TS and DPD levels, but the cells still recover after treatment."
Diagnosis: The cells are likely utilizing Autophagy to recycle damaged organelles or ABCC11-mediated efflux .
The Autophagy Escape Route
5-FU/Tegafur treatment induces metabolic stress. Resistant cells (e.g., colon cancer lines) upregulate autophagy (LC3-II conversion) to survive this stress [3].
Validation Experiment:
-
Step 1: Treat cells with this compound (activated) at IC50.
-
Step 2: Co-treat with Chloroquine (10-20 µM) or 3-Methyladenine (3-MA) .
-
Result: If viability drops significantly in the combination arm compared to this compound alone, autophagy is your resistance driver.
The ABCC11 (MRP8) Efflux Factor
The transporter ABCC11 pumps the active metabolite FdUMP out of the cell. This is genetically determined by the SNP 538G>A [4].[5][6]
-
Genotype GG/GA: High efflux activity (Resistant).
-
Genotype AA: Non-functional transporter (Sensitive).
-
Action: Genotype your cell line. If GG/GA, test combination with ABCC11 inhibitors (e.g., Sulfinpyrazone).
Module 4: Experimental Protocols
Protocol A: The "Pulse-Escalation" Resistance Generation
Do not use continuous high-dose exposure, which selects for generic multi-drug resistance (MDR).
-
Initial IC50: Determine the baseline IC50 of the parental line (using S9 activation if necessary).
-
Pulse 1: Treat cells at IC20 for 72 hours.
-
Recovery: Wash and grow in drug-free media until confluence returns (3-5 days).
-
Escalation: Increase dose by 1.5x. Repeat Pulse/Recovery cycle.
-
Endpoint: When cells tolerate 10x the initial IC50, characterize for TS amplification and DPD expression.
Protocol B: Western Blot Panel for this compound Resistance
Load 30µg protein/lane. Use the following validated antibodies:
| Target | Molecular Weight | Significance in Resistance |
| CYP2A6 | ~56 kDa | Must be present for this compound activation. |
| Thymidylate Synthase (TS) | ~36 kDa | High band intensity correlates with resistance. |
| DPD | ~111 kDa | High band intensity indicates rapid drug clearance. |
| LC3B | 14 / 16 kDa | LC3-II (lower band) accumulation indicates autophagy. |
| p62 (SQSTM1) | ~62 kDa | Decrease indicates autophagic flux. |
Troubleshooting Logic Flow
Caption: Figure 2. Step-by-step diagnostic workflow for identifying the specific mechanism of this compound resistance.
References
-
Ikeda, K., et al. (2000). Bioactivation of this compound to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro.[7] Clinical Cancer Research, 6(11), 4409-4415.
-
Murayama, N., et al. (2002). Expression of CYP2A6 in Tumor Cells Augments Cellular Sensitivity to this compound.[8] Japanese Journal of Cancer Research, 93(9), 1039-1043.
-
Li, J., et al. (2010).[9] Inhibition of autophagy augments 5-fluorouracil chemotherapy in human colon cancer in vitro and in vivo model.[10] European Journal of Cancer, 46(10), 1900-1909.
-
Oguri, T., et al. (2007).[11] MRP8/ABCC11 directly confers resistance to 5-fluorouracil. Molecular Cancer Therapeutics, 6, 122.
-
Kobayakawa, M., & Kojima, Y. (2011). This compound/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer.[12][13] Therapeutics and Clinical Risk Management, 7, 429.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacogenomics of Human ABC Transporter ABCC11 (MRP8): Potential Risk of Breast Cancer and Chemotherapy Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ABCC11 - Wikipedia [en.wikipedia.org]
- 6. ABCC11 gene polymorphism as a potential predictive biomarker for an oral 5-fluorouracil derivative drug S-1 treatment in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactivation of this compound to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of CYP2A6 in Tumor Cells Augments Cellular Sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of autophagy augments 5-fluorouracil chemotherapy in human colon cancer in vitro and in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduced Autophagy in 5-Fluorouracil Resistant Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacogenetics of human ABC transporter ABCC11: new insights into apocrine gland growth and metabolite secretion [frontiersin.org]
- 12. dovepress.com [dovepress.com]
- 13. This compound/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tegafur Oral Bioavailability in Preclinical Models
Topic: Troubleshooting poor oral bioavailability of Tegafur in lab animals Persona: Senior Application Scientist, DMPK Division Last Updated: January 30, 2026
Introduction: The "Bioavailability" Illusion
As a Senior Application Scientist, I frequently encounter researchers struggling with "poor bioavailability" of this compound (FT) in rodent models. In 80% of these cases, the drug is being absorbed perfectly fine. The problem is rarely absorption (the entry of this compound into systemic circulation); rather, it is a failure of metabolic activation or rapid degradation of the active metabolite.
This compound is a prodrug.[1][2][3] It has no cytotoxic activity until converted to 5-Fluorouracil (5-FU). When you observe "low efficacy" or "low plasma levels," you must distinguish between the parent drug (this compound) and the active metabolite (5-FU).
This guide addresses the three critical failure points: Formulation (Input) , Activation (Conversion) , and Catabolism (Output) .
Part 1: Diagnostic Decision Tree
Before altering your protocol, use this logic flow to identify the root cause.
Figure 1: Diagnostic workflow for isolating the cause of low drug exposure.
Part 2: Troubleshooting Guides & FAQs
Section 1: The Activation Bottleneck (Species Differences)
Q: I administered a high dose of this compound to rats, but plasma 5-FU is negligible. Why?
A: You are likely fighting a species-specific enzymatic deficiency. In humans, this compound is converted to 5-FU primarily by CYP2A6 .[3][4] Rats and mice do not express CYP2A6. They express orthologs (CYP2A5 in mice, CYP2A1/2 in rats) which have significantly different catalytic efficiencies for this compound hydroxylation [1, 2].
-
The Artifact: High levels of circulating this compound (parent) but trace levels of 5-FU (metabolite).
-
The Fix: You cannot "force" this conversion in wild-type rodents simply by increasing the dose (which may saturate the limited enzymes available).
-
Option A: Use a humanized mouse model expressing human CYP2A6.
-
Option B: Co-administer with Uracil (UFT protocol).[5] Uracil competes with 5-FU for degradation enzymes, artificially boosting 5-FU half-life to compensate for slow production.
-
Table 1: Species-Specific Metabolic Differences
| Feature | Human | Mouse | Rat | Impact on Study |
| Primary Converter | CYP2A6 | CYP2A5 | CYP2A1/2 | Rodents convert this compound |
| DPD Activity | Variable | High | High | Rodents clear 5-FU faster, requiring DPD inhibitors (Gimeracil). |
| Coumarin 7-OH | High | High | Negligible | Standard CYP2A6 marker substrates (Coumarin) do not work in rats [2].[6] |
Section 2: The Degradation Problem (DPD Saturation)
Q: We see a spike in 5-FU, but it disappears within 30 minutes. Is this bioavailability?
A: No, this is clearance . 5-FU is rapidly catabolized by Dihydropyrimidine Dehydrogenase (DPD) in the liver and gut. In rodents, DPD activity is exceptionally high.
-
Mechanism: Even if this compound is converted to 5-FU, DPD destroys it before it reaches the tumor.
-
The Solution (S-1 Formulation): You must mimic the clinical "S-1" formulation. S-1 contains Gimeracil (CDHP) , a potent DPD inhibitor [3].
-
Clinical Ratio: this compound : Gimeracil : Oteracil = 1 : 0.4 : 1 (molar).
-
Preclinical Adjustment: In rats, you may need to adjust the Gimeracil ratio to maintain effective DPD inhibition due to faster metabolic clearance of the inhibitor itself.
-
Figure 2: The metabolic pathway of this compound. Gimeracil is required to block the DPD "drain" to maintain therapeutic 5-FU levels.
Section 3: Formulation & Vehicle (The "Input" Problem)
Q: this compound precipitates in my PBS vehicle. Can I use DMSO?
A: Avoid DMSO for oral gavage if possible, as it can damage the GI mucosa and alter absorption kinetics. This compound is lipophilic but dispersible.
Recommended Protocol: 0.5% CMC-Na Suspension Sodium Carboxymethyl Cellulose (CMC-Na) is the industry standard for this compound/S-1 suspension in toxicology and PK studies [4].
Step-by-Step Preparation:
-
Weighing: Calculate the required amount of CMC-Na to make a 0.5% (w/v) solution in distilled water.
-
Hydration: Slowly add CMC-Na powder to warm water (50-60°C) while stirring vigorously to prevent clumping. Allow it to hydrate fully (clear solution) before cooling.
-
Drug Dispersion:
-
Grind this compound (and modulators Gimeracil/Oteracil if using) to a fine powder using a mortar and pestle.
-
Add a small volume of the 0.5% CMC solution to the powder to create a smooth paste (levigation).
-
Gradually add the remaining CMC solution while stirring.
-
-
Homogenization: Sonicate for 10–15 minutes. The result should be a uniform white suspension, not a solution.
-
Storage: Prepare fresh. If storage is necessary, keep at 4°C for no more than 24 hours and re-suspend (vortex) immediately before dosing.
Part 3: Validated Experimental Workflow
To definitively troubleshoot your bioavailability issue, run this PK Bridge Study :
Objective: Distinguish between absorption failure and metabolic failure.
Groups:
-
Group A (IV Control): this compound IV (dissolved in saline/small % ethanol). Establishes 100% bioavailability baseline.
-
Group B (Oral - Parent): this compound Oral (in 0.5% CMC).
-
Group C (Oral - Modulated): this compound + Gimeracil (1:0.4 molar ratio) Oral.
Sampling:
-
Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
CRITICAL: You must assay for BOTH this compound and 5-FU using LC-MS/MS.
Data Interpretation:
| Observation | Diagnosis | Action |
| Group B: Low this compound | Poor Absorption | Improve formulation (micronize particle size, check pH). |
| Group B: High this compound, Low 5-FU | Poor Activation | Rodent CYP limitation. Switch to Group C (Modulated) or humanized model. |
| Group C: High 5-FU vs Group B | DPD Clearance | Success. The issue was rapid degradation, not absorption. |
References
-
Yamazaki, H., et al. (2001). "Bioactivation of this compound to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro."[3][4] Drug Metabolism and Disposition.
-
Donato, M. T., et al. (2000). "Species differences in the metabolism of this compound by liver microsomes." Drug Metabolism and Disposition.
-
Shirasaka, T., et al. (1996). "Development of a novel form of oral 5-fluorouracil derivative (S-1) directed to the potentiation of the tumor selective cytotoxicity of 5-fluorouracil by two biochemical modulators." Anti-Cancer Drugs.[5][7][8]
-
Gad, S. C., et al. (2016). "Vehicle selection for nonclinical oral safety studies." International Journal of Toxicology.
Sources
- 1. Oral uracil-tegafur: an alternative to intravenous 5-fluorouracil? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral this compound/uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivation of this compound to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of cytochromes P450 1A2, 2A6, and 2C8 in 5-fluorouracil formation from this compound, an anticancer prodrug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. PharmGKB Summary - Very Important Pharmacogene Information for Cytochrome P-450, Family 2, Subfamily A, polypeptide 6 (CYP2A6) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Tegafur In-Vitro Optimization Guide
Executive Summary & Core Challenge
The Problem: Researchers frequently report "poor solubility" or "lack of potency" when using Tegafur in cell-based assays. The Reality: The issue is rarely just physical solubility. It is often a combination of improper solvent dilution techniques (causing microscopic precipitation) and biological inactivity due to the absence of metabolic activation.
This compound is a prodrug .[1][2][3][4][5][6] Unlike 5-Fluorouracil (5-FU), it requires hepatic activation by CYP2A6 to become cytotoxic. If your cell line lacks this enzyme, this compound will appear inactive regardless of how well it is dissolved.
This guide addresses both the physicochemical (solubility) and biological (activation) barriers to successful data generation.
Physicochemical Profile & Solvent Selection[7][8]
This compound is a lipophilic fluoropyrimidine derivative. It is sparingly soluble in water but highly soluble in organic solvents.
Solvent Compatibility Table
| Solvent | Max Solubility | Suitability for Cell Culture | Notes |
| DMSO | ~50 mg/mL | High (Standard) | Gold standard. Must be kept < 0.5% (v/v) in final assay to avoid solvent toxicity. |
| Ethanol | ~20 mg/mL | Moderate | Viable alternative if cells are DMSO-sensitive. Higher volatility requires careful sealing. |
| Water/PBS | < 5 mg/mL | Low | Not recommended for stock preparation. Difficult to dissolve; prone to precipitation. |
| DMF | ~30 mg/mL | Low | Often too toxic for sensitive cell lines even at low concentrations. |
Protocol A: Master Stock Preparation (The Foundation)
Objective: Create a stable, high-concentration stock solution free of micro-precipitates.
Materials:
-
This compound Powder (Store at -20°C, desiccated)
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, cell culture grade)
-
Vortex mixer[1]
-
Sonicator (water bath)
Step-by-Step Procedure:
-
Equilibration: Allow the this compound vial to warm to room temperature before opening. This prevents atmospheric moisture condensation, which degrades the compound and ruins solubility.
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10–50 mM .
-
Note: We recommend 20 mM as a safe starting point to ensure easy dilution later.
-
-
Dissolution: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.
-
Visual Check: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete solubilization.
-
Aliquoting: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (1 month) or -80°C (6 months).
Protocol B: The "Solvent Sandwich" Dilution (Preventing the Crash)
The Issue: "Crashing out." When you pipette a high-concentration DMSO stock directly into a large volume of aqueous media, the rapid polarity change forces the hydrophobic drug out of solution, forming invisible micro-crystals. These crystals sink, leading to inconsistent dosing.
The Solution: Use an intermediate dilution step.
Workflow Diagram (Graphviz):
Caption: The "Solvent Sandwich" technique minimizes precipitation shock by stepping down the DMSO concentration gradually.
Procedure:
-
Prepare Intermediate: Dilute your Master Stock 1:10 using sterile PBS or serum-free media.
-
Technique: Add the DMSO stock dropwise into the PBS while vortexing. Do not add PBS to the DMSO.
-
-
Prepare Final Working Solution: Dilute the Intermediate solution into your complete cell culture media to reach the desired assay concentration.
-
Target: Ensure final DMSO concentration is ≤ 0.5% (ideally 0.1%).
-
-
Immediate Use: Use this solution immediately. Do not store diluted aqueous solutions.
Protocol C: The Biological Activation (Crucial)
The Senior Scientist's Insight: If your solubility is perfect but your IC50 curve is flat, you are likely missing the enzyme CYP2A6 . This compound is metabolically inert in vitro without it. Most standard cell lines (HeLa, HEK293, MCF-7) have negligible CYP2A6 activity.
Mechanism of Action:
Caption: this compound requires hepatic activation (CYP2A6) to convert into the active agent 5-FU.[4] Without this, in-vitro toxicity is minimal.
Solution: The S9 Activation Assay To simulate the liver environment in a petri dish, you must supplement your media.
-
Reagent: Purchase Liver S9 Fraction (human or rat) and an NADPH Regenerating System (Cofactors).
-
Protocol Modification:
-
Prepare "Activation Media": Media + 10% S9 Fraction + Cofactors (G6P, NADP+).
-
Incubate cells with this compound in this Activation Media for 4–6 hours.
-
Wash cells with PBS.[1]
-
Replace with standard growth media and incubate for 48–72 hours.
-
Measure viability (MTT/CCK-8).
-
Troubleshooting & FAQs
Q1: My this compound solution turns cloudy when I add it to the media. What went wrong? A: You likely experienced "solvent shock." This happens when a high volume of DMSO stock is added too quickly to aqueous media.
-
Fix: Use the "Solvent Sandwich" method (Protocol B).
-
Fix: Ensure your media is pre-warmed to 37°C. Cold media accelerates precipitation.
Q2: I treated HCT-116 cells with 100 µM this compound, but they are still 100% viable. Is the drug bad? A: The drug is likely fine; your experimental design is missing the activation step. HCT-116 cells have low endogenous CYP2A6 expression. You are effectively treating them with salt water. You must use the S9 Activation Protocol (Protocol C) or switch to using 5-FU directly if you only want to test downstream sensitivity.
Q3: Can I use Cyclodextrin to improve solubility? A: Yes. HP-β-CD (2-hydroxypropyl-beta-cyclodextrin) is an excellent excipient.
-
Protocol: Prepare a 20% (w/v) HP-β-CD solution in PBS. Use this vehicle to dilute your DMSO stock. The cyclodextrin encapsulates the lipophilic this compound, preventing precipitation in the aqueous phase.
Q4: How stable is this compound in culture media? A: this compound is chemically stable in neutral pH media for 24–48 hours. However, it is light-sensitive.
-
Precaution: Wrap tubes in aluminum foil and perform experiments in low-light conditions where possible.
References
-
PubChem. "this compound Compound Summary."[1] National Library of Medicine. [Link]
- Ikeda, K., et al. "Liver S9 fraction activation of this compound in in-vitro assays." Clinical Cancer Research.
-
Yamazaki, H., et al. "CYP2A6 is the principal cytochrome P450 responsible for the metabolism of this compound to 5-fluorouracil in human liver microsomes." Drug Metabolism and Disposition. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The CYP2A6*4 allele is determinant of S-1 pharmacokinetics in Japanese patients with non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of CYP2A6 in Tumor Cells Augments Cellular Sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tegafur Protocols for DPD-Deficient Models
Status: Active Last Updated: January 30, 2026 Support Tier: Senior Application Scientist Level
Introduction: The "Metabolic Trap" in DPD-Deficient Models
Welcome to the Technical Support Center. You are likely accessing this guide because your standard Tegafur protocols are resulting in unexpected mortality or severe toxicity in your DPD-deficient (DPD-/- or DPYD variant) models.
The Core Issue: this compound is a prodrug of 5-Fluorouracil (5-FU).[1][2][3][4][5] In a standard model, Dihydropyrimidine Dehydrogenase (DPD) rapidly catabolizes 80-85% of the generated 5-FU into inactive metabolites.[6] In a DPD-deficient model, this "drain" is plugged. Consequently, a standard dose of this compound results in a massive, sustained accumulation of active 5-FU, shifting the therapeutic window into a lethal range.
This guide provides the calculated adjustments required to stabilize your study.
Module 1: Dose Optimization (The Calculator)
Objective: Establish a safe therapeutic window by matching the Area Under the Curve (AUC) of active 5-FU in DPD-deficient models to that of wild-type controls.
The Protocol: "Start Low, Titrate Up"
Do NOT use standard literature doses (e.g., those derived from BALB/c or C57BL/6 wild-type mice) for DPD-deficient strains. The clearance rate in your model is near zero.
Dose Adjustment Table
| Parameter | Standard Model (Wild-Type) | DPD-Deficient Model (DPD-/- or DPYD Variant) | Action Required |
| Metabolic Status | Rapid 5-FU clearance via hepatic DPD. | Negligible 5-FU clearance. | Drastic Dose Reduction |
| Starting Dose (this compound) | 100% (Reference Baseline) | 10% - 25% of Standard Dose | Initiate at 10%; escalate only if toxicity < Grade 1. |
| Dosing Frequency | Daily (QD) or BID | Every 2-3 Days (Q2D/Q3D) | Extend intervals to allow renal clearance of active metabolites. |
| Route | Oral Gavage (PO) | Oral Gavage (PO) | Maintain route; bioavailability remains high. |
| Safety Margin | High (DPD buffers overdose) | Zero (No metabolic buffer) | Mandatory daily weight monitoring. |
Critical Note: If you are using S-1 (this compound/Gimeracil/Oteracil), be aware that Gimeracil is a potent DPD inhibitor. Using S-1 in a DPD-deficient model is mechanistically redundant and complicates dosing. Pure this compound is recommended for PK studies in these models to isolate the variable.
Module 2: Toxicity Management (The Troubleshooter)
Objective: Identify and mitigate toxicity before it becomes irreversible.
Mechanism of Toxicity
In DPD-deficient models, the toxicity is not caused by the this compound itself, but by the inability to clear the generated 5-FU. This leads to profound DNA/RNA damage in rapidly dividing tissues (gut epithelium, bone marrow).
Visualizing the Pathway
The following diagram illustrates why the "Plugged Drain" (DPD Deficiency) causes upstream accumulation of toxic metabolites.
Figure 1: The Metabolic Trap. In DPD-deficient models, the green "Major Pathway" is blocked, forcing 100% of the substrate into the red "Toxic" anabolic pathway.
Troubleshooting Guide: Toxicity Markers
| Symptom | Time to Onset | Cause | Immediate Action |
| Rapid Weight Loss (>15%) | Days 3-5 | Severe GI Mucositis | STOP Dosing. Administer saline SC. Switch to wet mash diet. |
| Diarrhea / Hunching | Days 4-7 | Epithelial lining damage | STOP Dosing. This is often a precursor to sepsis. |
| Neutropenia | Days 7-10 | Bone Marrow Suppression | Requires blood sampling to detect. If observed, dose is still too high. |
Module 3: Experimental Design & Formulation
Objective: Choose the correct formulation to avoid confounding variables.
The S-1 Conundrum
Many researchers habitually use S-1 (this compound + Gimeracil + Oteracil).
-
Gimeracil (CDHP): A DPD inhibitor (increases 5-FU half-life).
-
Oteracil (Oxo): Reduces GI toxicity.
Recommendation: In a DPD-deficient model (DPD-/-) , the enzyme DPD is already absent.
-
Adding Gimeracil is useless: There is no target enzyme to inhibit.
-
Pharmacokinetics: You lose the ability to control the "inhibition" variable.
-
Switch to Pure this compound: Unless your specific aim is to study the off-target effects of Gimeracil, use pure this compound. This simplifies the PK profile and makes dose titration linear.
Frequently Asked Questions (FAQ)
Q1: Can I use the same vehicle (CMC/Tween) for DPD-deficient mice? A: Yes. The vehicle does not interact with the DPD pathway. Standard 0.5% CMC (Carboxymethylcellulose) or equivalent is safe.
Q2: I calculated a 50% dose reduction based on human CPIC guidelines. Is this enough for mice? A: Likely no . Human CPIC guidelines often address heterozygous (intermediate) metabolizers.[7] A homozygous DPD-/- mouse has zero enzyme activity. A 50% reduction may still be lethal. Start at 10-25% and titrate up.
Q3: How do I validate that my dose is correct? A: You must perform a pilot PK study.
-
Administer single dose (e.g., 10 mg/kg).
-
Collect plasma at 0.5, 1, 2, 4, and 8 hours.
-
Measure 5-FU (not just this compound) levels.
-
Target: Peak plasma concentration (
) should mimic that of a wild-type mouse receiving a therapeutic dose.
References
-
Clinical Pharmacogenetics Implementation Consortium (CPIC). "CPIC Guideline for Fluoropyrimidines and DPYD." CPIC Guidelines, Updated 2024. [Link]
-
Diasio, R. B., & Harris, B. E. "Clinical pharmacology of 5-fluorouracil." Clinical Pharmacokinetics, 1989. [Link]
-
Taiho Pharmaceutical. "S-1 (this compound, Gimeracil, Oteracil) Prescribing Information." DailyMed, 2023. [Link]
-
Van Kuilenburg, A. B. P. "Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil." European Journal of Cancer, 2004. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. The contribution of cytochrome P450 to the metabolism of this compound in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjuvant S-1 chemotherapy after curative resection of gastric cancer. Authors’ reply | HKMJ [hkmj.org]
- 6. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CPIC® Guideline for Fluoropyrimidines and DPYD – CPIC [cpicpgx.org]
Technical Support Center: Troubleshooting Inconsistent Results in Tegafur Efficacy Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tegafur. This guide is designed to help you navigate the complexities of this compound efficacy studies and troubleshoot common issues that can lead to inconsistent results. By understanding the underlying mechanisms and critical experimental parameters, you can enhance the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no cytotoxicity with this compound in my in vitro cancer cell line models?
Answer: A primary reason for a lack of this compound efficacy in standard in vitro models is its nature as a prodrug. This compound itself is not the active cytotoxic agent. It requires metabolic activation to 5-fluorouracil (5-FU), a process that predominantly occurs in the liver.[1][2] This conversion is mainly catalyzed by the cytochrome P450 enzyme, CYP2A6.[3][4][5][6]
Many cancer cell lines used in research do not express sufficient levels of CYP2A6 to effectively metabolize this compound into 5-FU. Therefore, if your experimental setup lacks this metabolic component, you are unlikely to observe the expected cytotoxic effects.
Troubleshooting Steps:
-
Verify CYP2A6 Expression: Confirm whether your chosen cell line expresses CYP2A6. This can be done through a literature search, qPCR, or Western blot analysis.
-
Implement a Metabolic Activation System:
-
Hepatocyte Co-culture: Grow your target cancer cells with primary hepatocytes or a hepatoma cell line known for high CYP2A6 expression (e.g., HepG2). The hepatocytes will metabolize this compound, releasing 5-FU into the shared culture medium to act on the cancer cells.
-
Liver S9 Fraction Supplementation: Introduce liver S9 fractions, which contain a mixture of metabolic enzymes, including CYPs, into your cell culture medium along with this compound.
-
Use CYP2A6-Engineered Cell Lines: Employ a cell line that has been genetically modified to express human CYP2A6 for a more controlled experimental system.[7]
-
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
Question: I'm observing significant variability in the IC50 values of this compound across different experimental runs, even when using a metabolically competent system. What are the potential causes?
Causality and Solution: Inconsistent IC50 values often point to subtle variations in experimental conditions that can have a significant impact on drug efficacy.
Troubleshooting Workflow for High IC50 Variability
Caption: Troubleshooting workflow for inconsistent IC50 values.
Detailed Checklist:
-
Cell Density: Ensure you are seeding the same number of cells for each experiment. Cell density can affect drug response.
-
Cell Passage Number: Use cells within a consistent and narrow passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Drug Formulation and Stability: Prepare fresh this compound solutions for each experiment. Verify the solubility and stability of this compound in your culture medium.
-
Metabolic Activation Consistency: If using S9 fractions, ensure you are using the same lot for all experiments, as enzymatic activity can vary between batches. For co-culture systems, maintain a consistent ratio of cancer cells to hepatocytes.
Issue 2: Discrepancies Between In Vitro and In Vivo Efficacy
Question: My in vitro studies with a metabolically competent system show promising this compound efficacy, but these results are not translating to my in vivo animal models. Why might this be happening?
Causality and Solution: The discrepancy between in vitro and in vivo results often stems from the complex pharmacokinetic and pharmacodynamic properties of this compound and its active metabolite, 5-FU, within a whole organism.
Key Factors Influencing In Vivo Efficacy:
| Factor | Description | Troubleshooting Considerations |
| Pharmacokinetics (PK) | The absorption, distribution, metabolism, and excretion of this compound and 5-FU can vary significantly between individuals and animal models.[8][9] | Conduct pharmacokinetic studies to determine the concentration of this compound and 5-FU in plasma and tumor tissue over time. This will help optimize the dosing regimen. |
| Drug Formulation | The formulation of this compound can affect its bioavailability.[10] | Ensure the formulation used in your animal studies allows for efficient absorption. |
| DPD Activity | Dihydropyrimidine dehydrogenase (DPD) is the primary enzyme responsible for the catabolism and inactivation of 5-FU.[5][11] High DPD activity in the tumor or liver can lead to rapid degradation of 5-FU, reducing its efficacy.[12][13][14][15] | Consider using this compound in combination with a DPD inhibitor, such as Uracil, Gimeracil, or Oteracil.[2][16][17][18] This is the basis for combination drugs like UFT and S-1.[4][11][19][20] |
| Tumor Microenvironment | The tumor microenvironment, including factors like hypoxia and pH, can influence drug penetration and efficacy. | Characterize the tumor microenvironment in your animal model and consider its potential impact on drug response. |
| Stereoselectivity of Metabolism | This compound is a racemic mixture of R- and S-isomers. The R-isomer is metabolized to 5-FU at a much faster rate than the S-isomer.[21] | Be aware that the pharmacokinetics of the racemic mixture are largely governed by the slower-clearing S-isomer.[21] |
Metabolic Activation and Catabolism of this compound
Caption: Simplified pathway of this compound activation and 5-FU catabolism.
Experimental Protocols
Protocol 1: Quantification of this compound and 5-FU in Plasma/Tissue
Objective: To determine the concentration of this compound and its active metabolite, 5-FU, in biological samples to assess pharmacokinetic parameters.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[8][10][22]
Step-by-Step Protocol:
-
Sample Preparation:
-
For plasma: Perform a protein precipitation step by adding a solvent like acetonitrile.
-
For tissue: Homogenize the tissue sample and perform a liquid-liquid or solid-phase extraction to isolate the analytes.
-
-
Chromatographic Separation:
-
Use a suitable C18 column to separate this compound and 5-FU from other matrix components.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive or negative ion mode.
-
Set up multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound, 5-FU, and an internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound and 5-FU.
-
Calculate the concentration of the analytes in the unknown samples by interpolating from the standard curve.
-
Validation Parameters (as per ICH guidelines):
-
Linearity
-
Accuracy and Precision
-
Selectivity
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)[23]
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term)[8]
References
-
Patsnap Synapse. (2024, June 14). What is this compound used for? Retrieved from [Link]
-
Wikipedia. (n.d.). This compound/uracil. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]
-
CancerIndex. (2019, September 2). This compound-uracil. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound–uracil is a safe alternative for the treatment of colorectal cancer in patients with partial dihydropyrimidine dehydrogenase deficiency: a proof of principle. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
China Medical University Hospital. (n.d.). UFT. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Rapid UPLC Technique for Quantification of this compound, Oteracil and Gimeracil in Bulk and Pharmaceuticals and its Validation. Retrieved from [Link]
-
CancerNetwork. (1997, September 2). Scientific Basis for the Combination of this compound With Uracil. Retrieved from [Link]
-
PubChem. (n.d.). This compound-Uracil. Retrieved from [Link]
-
National Institutes of Health. (2025, February 19). Pharmacokinetics and bioequivalence of two formulations of the S-1 (this compound/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients. Retrieved from [Link]
-
MDPI. (n.d.). Adjuvant this compound-Uracil Improves Survival in Low-Risk, Mismatch Repair Proficient Stage IIA Colon Cancer: A Propensity Score-Matched Analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Prospective observational study of the efficacy of oral uracil and this compound plus leucovorin for stage II colon cancer with risk factors for recurrence using propensity score matching (JFMC46-1201). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Anticancer Research. (n.d.). A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model. Retrieved from [Link]
-
PubMed. (n.d.). Uracil-tegafur in gastric carcinoma: a comprehensive review. Retrieved from [Link]
-
PubMed. (n.d.). Stereoselective metabolism and pharmacokinetics of this compound. Retrieved from [Link]
-
PubMed Central. (n.d.). Uracil-tegafur vs fluorouracil as postoperative adjuvant chemotherapy in Stage II and III colon cancer: A nationwide cohort study and meta-analysis. Retrieved from [Link]
-
PubMed. (n.d.). Bioactivation of this compound to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Retrieved from [Link]
-
International Scholars Journals. (n.d.). Overview of factors associated with the effectiveness of this compound- uracil treatment. Retrieved from [Link]
-
ResearchGate. (n.d.). LIQUID CHROMATOGRAPHY DEPENDENT STABILITY INDICATING METHODOLOGY: DEVELOPMENT AND AUTHENTICATION FOR FORMULATIONS OF CAPSULE TYPE CONTAINING this compound, GIMERACIL, AND OTERACIL. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. Retrieved from [Link]
-
ResearchGate. (2025, August 10). 5-Fluorouracil – Characteristics and Analytical Determination. Retrieved from [Link]
-
ACS Publications. (2022, October 6). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. Retrieved from [Link]
-
MDPI. (n.d.). Epigenetic Approaches to Overcome Fluoropyrimidines Resistance in Solid Tumors. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Treatment characteristics and efficacy of uracil/tegafur n (%). Retrieved from [Link]
-
PubMed. (n.d.). A clinical pharmacokinetic analysis of this compound-uracil (UFT) plus leucovorin given in a new twice-daily oral administration schedule. Retrieved from [Link]
-
Seminars in Oncology. (n.d.). The Role of Dihydropyrimidine Dehydrogenase (DPD) Modulation in 5-FU Pharmacology. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. Retrieved from [Link]
-
MDPI. (2023, June 2). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacokinetic Study of S-1, a Novel Oral Fluorouracil Antitumor Drug. Retrieved from [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound-Uracil | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bioactivation of this compound to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 10. Pharmacokinetics and bioequivalence of two formulations of the S-1 (this compound/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uracil-tegafur in gastric carcinoma: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. This compound/uracil - Wikipedia [en.wikipedia.org]
- 17. This compound–uracil is a safe alternative for the treatment of colorectal cancer in patients with partial dihydropyrimidine dehydrogenase deficiency: a proof of principle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UFT 認識化療藥品UFT | 衛教單張 - China Medical University Hospital [cmuh.cmu.edu.tw]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. cancernetwork.com [cancernetwork.com]
- 21. Stereoselective metabolism and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Validation & Comparative
Technical Guide: Validating the Synergistic Efficacy of Tegafur and Oxaliplatin
Executive Summary
The combination of Tegafur (specifically in the S-1 formulation) and Oxaliplatin—commonly known as the SOX regimen —represents a pivotal shift in gastrointestinal oncology. It offers a "pump-free" alternative to the standard infusional 5-FU (FOLFOX) while maintaining non-inferiority in efficacy.
For drug development professionals and researchers, validating this synergy requires moving beyond simple additive models. This guide provides a technical framework for validating the synergistic interaction between the fluoropyrimidine prodrug this compound and the platinum-based alkylating agent Oxaliplatin, grounded in the Chou-Talalay method .
Mechanistic Rationale: The "Double-Hit" Hypothesis
To validate synergy, one must first understand the molecular causality. The synergistic potency of this compound and Oxaliplatin is not accidental; it relies on the inhibition of DNA repair mechanisms.
The Mechanism
-
This compound (S-1): Acts as a prodrug for 5-Fluorouracil (5-FU). Its active metabolite, FdUMP, forms a stable ternary complex with Thymidylate Synthase (TS), blocking the methylation of dUMP to dTMP. This depletes the cellular pool of dTTP (thymidine triphosphate).
-
Oxaliplatin: Forms bulky Pt-DNA adducts (interstrand and intrastrand crosslinks).[1][2]
-
The Synergy: The Nucleotide Excision Repair (NER) pathway, responsible for removing Platinum adducts, requires dNTPs for gap filling. The this compound-induced depletion of dTTP impairs this repair process, locking the lethal Platinum crosslinks in place and forcing the cell into apoptosis. Furthermore, Oxaliplatin has been shown to downregulate TS expression, preventing resistance to the fluoropyrimidine.
Visualization: Molecular Synergy Pathway
The following diagram illustrates the convergence of these two agents on DNA integrity.
Figure 1: The "Double-Hit" mechanism where this compound-induced dTTP depletion compromises the repair of Oxaliplatin-induced DNA adducts.
Comparative Analysis: SOX vs. The Field
When validating this compound/Oxaliplatin, it is critical to benchmark it against standard alternatives: FOLFOX (Infusional 5-FU + Oxaliplatin) and CAPOX (Capecitabine + Oxaliplatin).
Table 1: Technical Comparison of Regimens
| Feature | SOX (this compound/S-1 + Oxaliplatin) | FOLFOX (5-FU + Oxaliplatin) | CAPOX (Capecitabine + Oxaliplatin) |
| Route | Oral (this compound) + IV (Oxaliplatin) | IV Bolus + IV Infusion (46h) | Oral (Capecitabine) + IV (Oxaliplatin) |
| Prodrug Mechanism | CYP450 activation (Liver). Includes DPD inhibitor (Gimeracil) to prolong half-life. | Direct IV administration. Rapid clearance without continuous infusion. | Converted to 5-FU by Thymidine Phosphorylase (TP) in tumor tissue. |
| Synergy Profile | High. Constant low-dose exposure mimics continuous infusion, optimizing TS inhibition. | High. But requires invasive pumps/ports. | Moderate/High. Dependent on intratumoral TP levels. |
| Key Toxicity | GI toxicity (Diarrhea), but reduced HFS compared to Capecitabine. | Neutropenia, Peripheral Neuropathy. | Hand-Foot Syndrome (HFS) is dose-limiting. |
| Clinical Utility | Preferred in Asian populations (gastric cancer) due to pharmacogenetic differences (CYP2A6). | Global standard for Colorectal Cancer (CRC). | Convenient alternative to FOLFOX. |
Scientist's Insight: The SOX regimen is often superior in validation studies involving gastric cancer lines because S-1 contains Gimeracil , a potent DPD inhibitor. This maintains high plasma concentrations of 5-FU without the peaks and troughs associated with Capecitabine, theoretically offering a more stable "synergy window" for Oxaliplatin.
Experimental Validation Protocol
To publish a robust validation, you must quantify synergy using the Combination Index (CI) . Do not rely on simple T-tests of "Combination vs. Single Agent."
The Standard: Chou-Talalay Method
This method relies on the Median-Effect Equation.[3][4][5] It is the only method that accounts for the shape of the dose-response curve (m-value).
Phase 1: Dose Finding (Range Finding)
Before testing the combination, determine the IC50 of this compound (T) and Oxaliplatin (O) individually.
-
Cell Lines: Use relevant lines (e.g., MKN-45 for Gastric, HCT-116 for Colorectal).
-
Assay: CCK-8 or MTT.
-
Output: Establish the Dm (Median-effect dose) for both drugs.
Phase 2: Constant Ratio Design (The Critical Step)
Synergy is best detected when drugs are combined at a ratio of their IC50s.
-
Ratio: If IC50 of this compound is 10 µM and Oxaliplatin is 2 µM, the constant ratio is 5:1 .
-
Dosing: Treat cells with:
-
This compound alone (serial dilutions: 0.25x, 0.5x, 1x, 2x, 4x IC50).
-
Oxaliplatin alone (serial dilutions).
-
Combination (T+O) at the fixed 5:1 ratio (serial dilutions).
-
Phase 3: Data Analysis
Use software (CompuSyn or R packages like synergyfinder) to generate the Isobologram .
Visualization: Validation Workflow
The following flowchart outlines the self-validating protocol structure.
Figure 2: Step-by-step workflow for determining the Combination Index (CI) using constant ratio dosing.
Data Interpretation & Reporting
When publishing your data, summarize the CI values at different effect levels (ED50, ED75, ED90). Synergy often changes with dose intensity.
Interpreting the Combination Index (CI)[3][4][8][9][10]
Target Data Format for Publication:
| Cell Line | Drug Ratio (T:O) | CI @ ED50 | CI @ ED75 | CI @ ED90 | Interpretation |
| MKN-45 | 5:1 | 0.85 | 0.62 | 0.45 | Strong Synergy at high kill rates |
| HCT-116 | 10:1 | 0.92 | 0.88 | 0.81 | Moderate Synergy |
Note: Stronger synergy at higher effect levels (ED75/ED90) is clinically desirable, as it suggests the combination is most effective at eradicating the bulk of the tumor.
References
-
Koizumi, W., et al. (2008). S-1 plus cisplatin versus S-1 alone for first-line treatment of advanced gastric cancer (SPIRITS trial): a phase III trial. The Lancet Oncology.
-
Yamada, Y., et al. (2015). Phase III study comparing oxaliplatin plus S-1 with cisplatin plus S-1 in chemotherapy-naive patients with advanced gastric cancer. Annals of Oncology.
-
Chou, T. C. (2010).[3][4][6] Drug combination studies and their synergy quantification using the Chou-Talalay method.[3][4][5][7][6] Cancer Research.[4]
-
Raymond, E., et al. (1998). Synergistic activity of oxaliplatin and 5-fluorouracil in patients with metastatic colorectal cancer.[8] Seminars in Oncology.
-
Ajani, J. A., et al. (2016). Gastric cancer guidelines. NCCN Clinical Practice Guidelines in Oncology.
Sources
- 1. oncotarget.com [oncotarget.com]
- 2. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibitory Effects of 5-Fluorouracil and Oxaliplatin on Human Colorectal Cancer Cell Survival Are Synergistically Enhanced by Sulindac Sulfide | Anticancer Research [ar.iiarjournals.org]
- 6. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic activity of oxaliplatin and 5-fluorouracil in patients with metastatic colorectal cancer with progressive disease while on or after 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Tegafur: Mechanism of Action & Performance Guide
Executive Summary
Tegafur (FT) is a synthetic prodrug of the antimetabolite 5-Fluorouracil (5-FU).[1][2][3][4][5][6] Unlike 5-FU, which is directly cytotoxic, this compound requires metabolic activation by hepatic cytochrome P450 enzymes (specifically CYP2A6 ) to exert its therapeutic effect.[4]
The Verification Trap: A common failure mode in independent verification occurs when researchers screen this compound in standard cancer cell lines (e.g., HeLa, MCF-7) lacking hepatic enzymatic activity. Under these conditions, this compound appears pharmacologically inert.
This guide outlines the mechanistic causality , comparative performance data , and self-validating protocols required to correctly verify this compound’s efficacy in a research setting.
Part 1: Mechanistic Differentiation & Causality
To verify this compound, one must replicate the hepatic activation pathway ex vivo. This compound is converted to 5-FU, which then inhibits Thymidylate Synthase (TS), blocking DNA synthesis.[2]
The Critical Pathway: CYP2A6 Dependency
The conversion of this compound to 5-FU is not spontaneous; it is enzymatically driven.[4]
-
Secondary Activators: CYP1A2, CYP2C8 (minor roles).
-
Downstream Effect: 5-FU is metabolized into FdUMP (inhibits TS) and FUTP (incorporates into RNA).
Visualization: The Activation Pathway
The following diagram illustrates the mandatory hepatic activation step that distinguishes this compound from 5-FU.
Figure 1: The CYP2A6-mediated bioactivation pathway of this compound.[4] Note that without the "Liver Microsomes" node, the pathway to cytotoxicity is broken.
Part 2: Comparative Performance Data
The following data highlights the performance differences between this compound and 5-FU. Note the distinct "In Vitro" vs. "In Vivo" inversion, which is the hallmark of a successful prodrug.
Table 1: Comparative Cytotoxicity & PK Profile
| Feature | 5-Fluorouracil (5-FU) | This compound (Prodrug) | Verification Note |
| In Vitro Potency (Standard Media) | High (IC50: 1–10 µM) | Inactive / Very Low (IC50: >500 µM) | This compound requires S9 mix activation to show potency. |
| In Vitro Potency (+ Liver S9) | High | High (Comparable to 5-FU) | Critical verification step. |
| Primary Metabolic Enzyme | DPD (Degradation) | CYP2A6 (Activation) | CYP2A6 expression varies by donor/species. |
| Plasma Half-Life ( | Short (10–20 mins) | Long (6–12 hours) | This compound acts as a circulating reservoir of 5-FU. |
| Oral Bioavailability | Erratic / Low | High / Consistent | Enables oral dosing regimens (e.g., UFT, S-1). |
Data Insight: In clinical simulations, oral this compound (combined with Uracil) achieves plasma 5-FU levels comparable to continuous IV infusion of 5-FU, but avoids the peaks/troughs of bolus injection [1].
Part 3: Experimental Verification Protocols
To verify this compound's mechanism, you cannot simply add it to a culture plate. You must use a Microsomal Activation Assay .
Protocol A: In Vitro Microsomal Activation (The "Gold Standard")
This protocol validates the conversion of this compound to 5-FU using Human Liver Microsomes (HLM).
Reagents:
-
Human Liver Microsomes (HLM) or Recombinant CYP2A6
-
NADPH Regenerating System (Essential cofactor)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Internal Standard (e.g., 5-Bromouracil) for HPLC/LC-MS
Workflow Diagram:
Figure 2: Step-by-step workflow for the enzymatic conversion assay.
Step-by-Step Procedure:
-
Preparation: Pre-incubate HLM (0.5 mg protein/mL) and this compound (100 µM) in phosphate buffer at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Incubation: Incubate at 37°C for 30–60 minutes.
-
Control: Run a parallel tube without NADPH. If conversion happens here, your this compound is contaminated with free 5-FU.
-
-
Termination: Stop reaction with ice-cold acetonitrile (1:1 volume).
-
Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.
-
Success Criteria: Appearance of a peak corresponding to 5-FU retention time; disappearance of this compound peak.
-
Protocol B: Cell Viability Rescue (The "Co-Culture" Method)
If you lack HPLC access, use a biological readout by co-culturing liver cells with cancer cells.
-
Setup: Seed HepG2 cells (high metabolic activity) in a transwell insert. Seed target cancer cells (e.g., HCT116) in the bottom well.
-
Treatment: Add this compound to the media.
-
Mechanism: HepG2 cells in the insert convert this compound to 5-FU, which diffuses through the membrane to kill the HCT116 cells below.
-
Control: HCT116 cells treated with this compound without HepG2 inserts should show minimal cell death [2].
References
-
Comparison of 5-fluorouracil pharmacokinetics in patients receiving continuous 5-fluorouracil infusion and oral uracil plus N1-(2'-tetrahydrofuryl)-5-fluorouracil. Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
Bioactivation of this compound to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro. Source: Drug Metabolism and Disposition (ASPET) / PubMed URL:[Link]
-
This compound: DrugBank Online Entry. Source: DrugBank URL:[2][Link]
Sources
- 1. Comparison of 5-fluorouracil pharmacokinetics in patients receiving continuous 5-fluorouracil infusion and oral uracil plus N1-(2'-tetrahydrofuryl)-5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Uracil-tegafur vs fluorouracil as postoperative adjuvant chemotherapy in Stage II and III colon cancer: A nationwide cohort study and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CYP2A6*4 allele is determinant of S-1 pharmacokinetics in Japanese patients with non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of cytochromes P450 1A2, 2A6, and 2C8 in 5-fluorouracil formation from this compound, an anticancer prodrug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PharmGKB Summary - Very Important Pharmacogene Information for Cytochrome P-450, Family 2, Subfamily A, polypeptide 6 (CYP2A6) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Metabolism of this compound in rat liver observed by in vivo 19F magnetic resonance spectroscopy and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactivation of this compound to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-Uracil versus 5-Fluorouracil in Combination with Cisplatin and Cetuximab in Elderly Patients with Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma: A Propensity Score Matching Analysis [mdpi.com]
A Senior Application Scientist's Guide to Replicating Published Findings on Tegafur's Anti-Tumor Activity
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical framework for replicating and validating the anti-tumor activity of Tegafur, a widely used oral fluoropyrimidine prodrug. Moving beyond a simple recitation of protocols, we will delve into the causal relationships behind experimental choices, ensuring a robust and self-validating approach to your research. This document is structured to empower researchers with the necessary knowledge to design, execute, and interpret experiments with scientific integrity.
Foundational Understanding: The Mechanism of Action of this compound
This compound itself is inactive. Its therapeutic effect is dependent on its metabolic conversion to 5-fluorouracil (5-FU), a potent anti-metabolite.[1][2][3] This conversion is primarily mediated by cytochrome P450 enzymes in the liver.[4][5]
To enhance the efficacy of this compound, it is commonly co-administered with Uracil in a 4:1 molar ratio, a combination known as UFT.[4][6][7][8] Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.[1][5] This inhibition leads to sustained and higher concentrations of 5-FU in plasma and tumor tissues, thereby amplifying its anti-tumor effect.[7][8]
The active metabolite, 5-FU, exerts its cytotoxic effects through two main pathways:
-
Inhibition of DNA Synthesis: 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase (TS) and a reduced folate cofactor.[2][3] This complex blocks the synthesis of thymidylate, an essential precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.[2][3]
-
Disruption of RNA Function: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA. This fraudulent base disrupts RNA processing and function, further contributing to cell death.[2]
The following diagram illustrates the metabolic activation and mechanism of action of this compound in combination with Uracil.
Caption: Metabolic activation of this compound to 5-FU and its subsequent inhibition of DNA and RNA synthesis in tumor cells.
Comparative Efficacy: this compound/UFT vs. 5-FU
A primary goal in replicating published findings is to compare the efficacy of the oral prodrug formulation (this compound/UFT) with the direct administration of its active metabolite, intravenous 5-FU. Clinical studies have often demonstrated that oral UFT combined with leucovorin offers equivalent survival outcomes to IV 5-FU/leucovorin in metastatic colorectal cancer, but with a more favorable safety profile, particularly regarding myelosuppression.[9][10][11]
The rationale for this improved tolerance lies in the pharmacokinetics; the gradual conversion of this compound to 5-FU avoids the high peak plasma concentrations associated with bolus IV 5-FU administration, which are often linked to toxicity.[8]
| Parameter | This compound/Uracil (UFT) | Intravenous 5-Fluorouracil (5-FU) | Rationale for Difference |
| Administration | Oral | Intravenous | UFT offers patient convenience and is suitable for prolonged administration schedules.[7][12] |
| Bioavailability | High and sustained with Uracil | Erratic oral bioavailability; requires IV for consistency.[13] | Uracil competitively inhibits DPD, the enzyme that degrades 5-FU, ensuring sustained therapeutic levels.[1][5] |
| Toxicity Profile | Generally lower rates of severe myelosuppression and stomatitis.[10] | Higher incidence of severe neutropenia, stomatitis, and mucositis.[10] | Avoids high peak plasma concentrations of 5-FU associated with bolus IV injection.[8] |
| Efficacy | Equivalent survival outcomes in several cancers, particularly colorectal.[9][10][11] | Established standard of care for decades in various solid tumors. | The sustained 5-FU concentration from UFT mimics a continuous infusion of 5-FU, a schedule known for its efficacy.[8] |
Experimental Design for Replicating Anti-Tumor Activity
A logical and sequential experimental workflow is critical for validating the anti-tumor effects of this compound. The process begins with foundational in vitro assays to establish baseline cytotoxicity and mechanistic effects, followed by more complex in vivo models that assess efficacy in a physiological context.
This diagram outlines the typical research and development pipeline for evaluating an anti-cancer compound like this compound.
Caption: A sequential workflow for validating this compound's anti-tumor activity, from in vitro assays to in vivo models.
Detailed Experimental Protocols
The following protocols are standardized methodologies essential for assessing the anti-tumor activity of this compound and its active metabolite, 5-FU.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound's active form, 5-FU, providing a quantitative measure of its cytotoxicity against cancer cells.
Causality: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity upon drug treatment indicates cytotoxicity. This is a foundational step to confirm that the drug has a direct effect on cancer cells and to establish a dose-response curve.[14]
Materials:
-
Selected cancer cell lines (e.g., HT-29, HCT116 for colorectal cancer)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
5-FU (as the active metabolite) and this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 5-FU and this compound in complete culture medium. Remove the existing medium and add 100 µL of the drug dilutions to the respective wells. Include untreated and vehicle-only control wells.[14]
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and use non-linear regression to determine the IC50 value.[14]
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism, providing data on tumor growth inhibition.
Causality: While in vitro assays are crucial, they do not account for drug metabolism, pharmacokinetics, and the complex tumor microenvironment. An in vivo model is essential to validate that the oral prodrug this compound can be effectively converted into active 5-FU, reach the tumor site, and inhibit its growth in a physiological setting.[15]
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Cancer cell line for implantation (e.g., HCT116)
-
Matrigel (optional, to improve tumor take rate)
-
This compound/Uracil formulation for oral gavage
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
Sterile surgical and injection equipment
Procedure:
-
Ethical Approval: Ensure all animal procedures are approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile PBS or culture medium, often mixed 1:1 with Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle, UFT 20 mg/kg/day).
-
Drug Administration: Administer the UFT formulation daily via oral gavage. Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
Data Collection: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
Data Analysis: Compare the average tumor volume and weight between the treatment and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.
References
-
UFT 認識化療藥品UFT | 衛教單張 - China Medical University Hospital.
-
Variability in the anti-tumor effect of this compound-uracil depending on histologic types of lung cancer - Journal of Thoracic Disease.
-
Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, this compound-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase - PubMed Central.
-
This compound | C8H9FN2O3 - PubChem.
-
This compound/uracil + calcium folinate in colorectal cancer: double modulation of fluorouracil.
-
Uracil-tegafur in gastric carcinoma: a comprehensive review. - ASCO Publications.
-
UFT (this compound and uracil) as postoperative adjuvant chemotherapy for solid tumors (carcinoma of the lung, stomach, colon/rectum, and breast): clinical evidence, mechanism of action, and future direction - PubMed.
-
Scientific Basis for the Combination of this compound With Uracil | CancerNetwork.
-
This compound – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.
-
This compound-uracil - CancerIndex.
-
UFT: Mechanism of Drug Action | CancerNetwork.
-
This compound–uracil is a safe alternative for the treatment of colorectal cancer in patients with partial dihydropyrimidine dehydrogenase deficiency: a proof of principle - NIH.
-
Using oral this compound/uracil (UFT) plus leucovorin as adjuvant chemotherapy in stage II colorectal cancer: a propensity score matching study from Taiwan - PubMed.
-
This compound and uracil (UFT) combination therapy reduces cancer cell... - ResearchGate.
-
In Vitro Effects of this compound-Uracil on Novel Cancer Cell Lines: A Technical Guide - Benchchem.
-
Uracil-tegafur vs fluorouracil as postoperative adjuvant chemotherapy in Stage II and III colon cancer: A nationwide cohort study and meta-analysis - PubMed Central.
-
This compound/uracil - Wikipedia.
-
Gastric mucinous adenocarcinoma presenting with chronic cough, bronchovascular bundle thickening, and multiple pulmonary nodules: a case report - Frontiers.
-
Multicenter phase III study of uracil/tegafur and oral leucovorin versus fluorouracil and leucovorin in patients with previously untreated metastatic colorectal cancer - PubMed.
-
Oral uracil‐this compound compared with intravenous chemotherapy as adjuvant therapy for resected early‐stage non‐small cell lung cancer patients - PubMed Central.
-
A twice-daily or a three-times-daily this compound-uracil and leucovorin calcium regimen as adjuvant therapy in patients with resected colorectal cancer: A phase III study. - ASCO Publications.
-
Benefit of Uracil–this compound Used as a Postoperative Adjuvant Chemotherapy for Stage IIA Colon Cancer - MDPI.
-
This compound-Uracil versus 5-Fluorouracil in Combination with Cisplatin and Cetuximab in Elderly Patients with Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma: A Propensity Score Matching Analysis - MDPI.
-
This compound + Uracil: Uses, Dosage, Side Effects and More | MIMS Malaysia.
-
Oral uracil-tegafur plus leucovorin vs fluorouracil bolus plus leucovorin for advanced colorectal cancer: a meta-analysis of five randomized controlled trials - NCBI.
Sources
- 1. Variability in the anti-tumor effect of this compound-uracil depending on histologic types of lung cancer - Lee - Journal of Thoracic Disease [jtd.amegroups.org]
- 2. This compound | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. cancernetwork.com [cancernetwork.com]
- 5. mims.com [mims.com]
- 6. UFT 認識化療藥品UFT | 衛教單張 - China Medical University Hospital [cmuh.cmu.edu.tw]
- 7. This compound/uracil + calcium folinate in colorectal cancer: double modulation of fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Uracil-tegafur vs fluorouracil as postoperative adjuvant chemotherapy in Stage II and III colon cancer: A nationwide cohort study and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicenter phase III study of uracil/tegafur and oral leucovorin versus fluorouracil and leucovorin in patients with previously untreated metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral uracil-tegafur plus leucovorin vs fluorouracil bolus plus leucovorin for advanced colorectal cancer: a meta-analysis of five randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Oral uracil–this compound compared with intravenous chemotherapy as adjuvant therapy for resected early‐stage non‐small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound/uracil - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, this compound-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
Adjuvant Tegafur vs. Placebo: A Meta-Analysis Framework & Comparative Guide
Executive Summary
Objective: This guide provides a technical framework for evaluating the efficacy of Tegafur-based adjuvant chemotherapy (UFT, S-1) against placebo or surgery-alone controls. It is designed for researchers conducting systematic reviews or designing Phase III protocols.
Core Insight: Unlike intravenous 5-Fluorouracil (5-FU), this compound functions as a prodrug, offering a "metronomic" pharmacokinetic profile that mimics continuous infusion. In adjuvant settings—particularly for gastric and non-small cell lung cancer (NSCLC)—meta-analyses consistently demonstrate that this compound-based regimens significantly reduce recurrence risks (Hazard Ratios ranging 0.62–0.74) compared to surgery alone, challenging the "watch and wait" standard in specific pathological stages.
Mechanistic Foundation: The Prodrug Advantage
To understand the statistical divergence in meta-analyses, one must first understand the biological mechanism. This compound is not simply "oral 5-FU"; it is a delivery system designed to overcome the rapid degradation of 5-FU by dihydropyrimidine dehydrogenase (DPD).
Pharmacokinetic Pathway
The following diagram illustrates the metabolic activation of this compound compared to the "null" pathway of a Placebo/Observation arm (natural disease progression).
Figure 1: Comparative mechanism of action. This compound requires hepatic activation (CYP2A6). Co-administration with Uracil (UFT) or Gimeracil (S-1) inhibits DPD, maintaining effective plasma concentrations of 5-FU to target residual micrometastases.
Clinical Evidence: Meta-Analysis Data
The following data synthesizes pivotal trials comparing this compound-based regimens (S-1, UFT) directly against Surgery Alone (Observation). Note that in modern Western trials, the comparator is often IV 5-FU, but for the purpose of "efficacy vs. no treatment," Asian trials provide the foundational dataset.
Gastric Cancer (The ACTS-GC Paradigm)
The ACTS-GC trial established S-1 as a standard of care in East Asia.
| Outcome Metric | S-1 Group (n=529) | Surgery Alone (n=530) | Hazard Ratio (95% CI) | P-Value |
| 5-Year Overall Survival (OS) | 71.7% | 61.1% | 0.669 (0.540–0.828) | 0.0004 |
| 5-Year Relapse-Free Survival (RFS) | 65.4% | 53.1% | 0.653 (0.537–0.793) | <0.001 |
| Lymph Node Metastasis (N2) | -- | -- | 0.66 (Subgroup HR) | -- |
Source: Sakuramoto et al. (2007) & 5-year follow-up Sasako et al. (2011). [1, 2]
Non-Small Cell Lung Cancer (NSCLC)
A meta-analysis of UFT (this compound/Uracil) in resected NSCLC demonstrates the importance of stage stratification.
| Subgroup | Comparison | Hazard Ratio (OS) | Interpretation |
| Overall Pooled (Stage I-III) | UFT vs. Surgery Alone | 0.74 (0.61–0.[1][2][3]88) | Significant benefit |
| Stage IA (T1a: ≤2cm) | UFT vs. Surgery Alone | 0.84 (0.58–1.23) | Non-significant |
| Stage IA (T1b: >2-3cm) | UFT vs. Surgery Alone | 0.62 (0.42–0.[4]90) | Significant benefit |
| Squamous Cell Carcinoma | UFT vs. Surgery Alone | 0.68 | Highly responsive |
Source: Hamada et al. (2005) & Review of T1a/T1b classification. [3, 4]
Colorectal Cancer (Stage IIA)
While Stage III standard of care involves Oxaliplatin, Stage IIA presents a dilemma where toxicity often outweighs benefit. UFT offers a middle ground.
-
Study: Nationwide Cohort & Propensity Score Matching (Taiwan).
-
Result: In low-risk Stage IIA, UFT improved DFS compared to observation (HR 0.652; 95% CI 0.352–0.951). [5]
Meta-Analysis Methodological Framework
When designing a meta-analysis on this topic, researchers must rigorously handle heterogeneity (
Statistical Workflow (PRISMA-Compatible)
Figure 2: Decision logic for statistical pooling. High heterogeneity (
Handling Heterogeneity
-
Formulation Variance: Do not pool S-1 (this compound/Gimeracil/Oteracil) and UFT (this compound/Uracil) into a single "this compound" variable without subgroup analysis. S-1 is more potent due to stronger DPD inhibition.
-
CYP2A6 Polymorphisms: Asian populations have different CYP2A6 phenotypes compared to Caucasians, affecting this compound conversion rates. Meta-analyses should stratify by region (East Asia vs. West).
Safety & Toxicity Profile
A critical advantage of this compound over IV 5-FU is the safety profile, but it is not devoid of toxicity.[5] The comparison against placebo is vital for determining the "cost" of the survival benefit.
| Adverse Event (Grade ≥3) | This compound-based (S-1/UFT) | Placebo / Surgery Alone | Risk Ratio (Approx) |
| Leukopenia | 2.0% - 11.0% | < 1.0% | High |
| Anorexia | 6.0% | < 1.0% | High |
| Diarrhea | 3.1% | < 1.0% | Moderate |
| Pigmentation | Common (Low Grade) | Rare | High |
| Hand-Foot Syndrome | Moderate | Absent | High |
Note: While toxicity is higher than placebo, it is significantly lower than IV 5-FU/Leucovorin regimens, particularly regarding stomatitis and neutropenia. [6]
Experimental Protocol for Researchers
To replicate or update these findings, use the following standardized protocol.
Step 1: Search Strategy Construction
Use the following Boolean string for PubMed/Embase to capture all relevant prodrugs: ("this compound"[Mesh] OR "UFT" OR "S-1" OR "Teysuno") AND ("Adjuvant"[Title/Abstract]) AND ("Placebo"[Mesh] OR "Surgery"[Mesh] OR "Observation") AND ("Randomized Controlled Trial"[Publication Type])
Step 2: Quality Assessment (Risk of Bias)
Evaluate included studies using the Cochrane Risk of Bias 2 (RoB 2) tool.
-
Critical Check: Was the allocation concealed? (Open-label trials are common in surgery vs. chemo comparisons; this is a high-risk bias source).
Step 3: Data Normalization
-
HR Extraction: If Hazard Ratios are not explicitly reported, estimate them from Kaplan-Meier curves using the Tierney method.
-
Time-to-Event: Standardize DFS (Disease-Free Survival) and RFS (Relapse-Free Survival) definitions, as they are often used interchangeably but may differ in handling second primary cancers.
References
-
Sakuramoto S, et al. Adjuvant chemotherapy for gastric cancer with S-1, an oral fluoropyrimidine.[6][7][8] N Engl J Med. 2007;357(18):1810-20.[6] Link
-
Sasako M, et al. Five-year outcomes of a randomized phase III trial comparing adjuvant chemotherapy with S-1 versus surgery alone in stage II or III gastric cancer. J Clin Oncol. 2011;29(35):4611-9. Link
-
Hamada C, et al. Meta-analysis of postoperative adjuvant chemotherapy with this compound-uracil in non-small-cell lung cancer.[1][2] J Clin Oncol. 2005;23(22):4999-5006. Link
-
Miyoshi T, et al. Effect of postoperative adjuvant chemotherapy with this compound-uracil on survival in patients with stage IA non-small cell lung cancer. J Thorac Cardiovasc Surg. 2009. Link
-
Hsieh M, et al. Benefit of Uracil–this compound Used as a Postoperative Adjuvant Chemotherapy for Stage IIA Colon Cancer. Medicina. 2022;58(9):1257. Link
-
Zhang X, et al. Oral uracil-tegafur plus leucovorin vs fluorouracil bolus plus leucovorin for advanced colorectal cancer: a meta-analysis. Colorectal Dis. 2012.[9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Meta-analysis of postoperative adjuvant chemotherapy with this compound-uracil in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update of Adjuvant Chemotherapy for Resected Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of postoperative adjuvant chemotherapy with this compound-uracil on survival in patients with stage IA non-small cell lung cancer: an exploratory analysis from a meta-analysis of six randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral this compound-Uracil Combination plus Leucovorin versus Other Fluoropyrimidine Agents in Colorectal Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjuvant chemotherapy for gastric cancer with S-1, an oral fluoropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Five-year outcomes of a randomized phase III trial comparing adjuvant chemotherapy with S-1 versus surgery alone in stage II or III gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral uracil-tegafur plus leucovorin vs fluorouracil bolus plus leucovorin for advanced colorectal cancer: a meta-analysis of five randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Species Pharmacokinetic Profiling of Tegafur: A Comparative Guide for Translational Modeling
Executive Summary & Translational Challenge
Tegafur (FT) represents a classic challenge in translational pharmacology: it is a prodrug requiring metabolic activation to generate the cytotoxic agent 5-Fluorouracil (5-FU). Unlike direct-acting agents, the pharmacokinetics (PK) of this compound are governed not just by elimination, but by the rate and extent of bioactivation .
The critical translational gap lies in the cytochrome P450 (CYP) isoforms responsible for this activation. In humans, CYP2A6 is the primary catalyst. However, rodents and canines rely on distinct orthologs with varying catalytic efficiencies and enantioselectivities. This guide dissects these interspecies differences to assist researchers in selecting the appropriate animal model for efficacy and toxicology studies.
Mechanistic Foundation: The CYP2A Divergence
To interpret PK data correctly, one must understand the activation pathway. This compound is hydroxylated to 5-hydroxythis compound (5-OH-FT), which spontaneously decomposes into 5-FU.
Species-Specific Enzyme Orthologs
-
Human: CYP2A6 (Primary), CYP2A13 (Minor).
-
Mouse: CYP2A5 (High coumarin 7-hydroxylase activity, similar to human CYP2A6).
-
Rat: CYP2A1, CYP2A2 (Sex-dependent expression), CYP2A3.[1] Note: Rats are generally poor metabolizers of CYP2A6 substrates compared to mice or monkeys.
-
Monkey (Cynomolgus): CYP2A23, CYP2A24.[1][2] These show high homology and functional similarity to human CYP2A6.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the conversion pathway and the specific enzymes involved across species.
Figure 1: Metabolic activation pathway of this compound. Note the divergence in CYP isoforms responsible for the initial hydroxylation step across species.
Comparative Pharmacokinetic Data
The following data synthesizes cross-species PK parameters following oral administration. A critical distinction in this compound PK is enantioselectivity . This compound is a racemic mixture, and species metabolize the R- and S-isomers at different rates.[3]
Table 1: Comparative PK Profiles (Oral Administration)
| Parameter | Mouse | Rat | Dog | Monkey (Cynomolgus) | Human |
| Primary CYP Isoform | CYP2A5 | CYP1A / 2C (Low CYP2A activity) | CYP2A-like | CYP2A23 / 2A24 | CYP2A6 |
| Bioavailability ( | High (>90%) | High (>80%) | High (>80%) | Moderate-High | High (~100%) |
| Enantiomer Clearance | R-FT > S-FT | R-FT > S-FT | S-FT > R-FT | R-FT > S-FT | R-FT > S-FT |
| Conversion Rate | Rapid | Slow | Moderate | Moderate | Moderate |
| 0.25 - 0.5 | 1.0 - 2.0 | 1.0 - 2.0 | 1.0 - 3.0 | 2.0 - 4.0 | |
| Half-life ( | Short (~1 h) | Moderate (~2-4 h) | Long (~8-10 h) | Moderate (~3-5 h) | Long (~6-12 h) |
Critical Analysis of Species Models
-
The Rat Anomaly: Rats are often the default choice for PK, but for this compound, they are suboptimal. Rats metabolize this compound partly via CYP1A and 2C subfamilies because their CYP2A activity toward this compound is lower than in humans [1]. This can lead to underestimation of 5-FU formation rates.[4]
-
The Dog Divergence: Dogs exhibit "inverted" stereoselectivity. While humans and monkeys clear the R-isomer faster, dogs clear the S-isomer preferentially [2].[3] This makes the dog a poor model for predicting human PK-PD relationships for racemic this compound.
-
The Primate Advantage: Cynomolgus monkeys share the R > S clearance preference and the specific CYP2A-mediated activation mechanism, making them the most predictive translational model [2, 3].
Experimental Protocol: Validated Bioanalysis
To generate reproducible data, the bioanalytical method must prevent the ex vivo conversion of this compound to 5-FU (which would artificially inflate efficacy readings) and separate the analytes from endogenous interfering pyrimidines.
Method: LC-MS/MS for Simultaneous Quantification
Matrix: Plasma (Heparin or EDTA). Analytes: this compound, 5-FU, 5-Chloro-2,4-dihydroxypyridine (CDHP - if using S-1).[5]
Step-by-Step Workflow
-
Sample Collection:
-
Collect blood into pre-chilled tubes containing DPD inhibitor (if measuring 5-FU stability is critical, though this compound itself is stable).
-
Centrifuge at 4°C, 3000g for 10 min.
-
-
Protein Precipitation (PPT):
-
Add 50
L plasma to 150 L acetonitrile containing Internal Standard (e.g., N -5-FU). -
Expert Tip: Do not use acid precipitation (e.g., TCA) as it can degrade unstable metabolites.
-
Vortex (1 min) and Centrifuge (15,000g, 10 min).
-
-
Chromatography (LC):
-
Column: Hypercarb (Porous Graphitic Carbon) or HILIC column. Why? 5-FU is highly polar and elutes in the void volume on standard C18 columns.
-
Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.
-
-
Mass Spectrometry (MS/MS):
-
Mode: Negative Electrospray Ionization (ESI-).[5] 5-FU ionizes poorly in positive mode.
-
Transitions:
-
This compound: m/z 199
128 -
5-FU: m/z 129
42
-
-
Visualization: Bioanalytical Workflow
Figure 2: Optimized LC-MS/MS workflow for simultaneous determination of this compound and 5-FU.
References
-
Yamazaki, H., et al. (2001). "Species differences in the metabolism of this compound to 5-fluorouracil by cytochrome P450 2A enzymes." Drug Metabolism and Disposition. Link
-
Komatsu, T., et al. (2000). "Species variation in the enantioselective metabolism of this compound to 5-fluorouracil among rats, dogs and monkeys." Journal of Pharmacy and Pharmacology. Link
-
Martignoni, M., et al. (2006). "Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism." Expert Opinion on Drug Metabolism & Toxicology. Link
-
Daher, A., et al. (2016). "Pharmacokinetics of 5-fluorouracil and its prodrugs." Clinical Pharmacokinetics. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Roles of Human CYP2A6 and Monkey CYP2A24 and 2A26 Cytochrome P450 Enzymes in the Oxidation of 2,5,2′,5′-Tetrachlorobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species variation in the enantioselective metabolism of this compound to 5-fluorouracil among rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tegafur
This document provides a detailed, step-by-step protocol for the safe handling and disposal of Tegafur, a cytotoxic antineoplastic agent. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and preventing environmental contamination. This compound is a prodrug that is converted in the body to 5-fluorouracil (5-FU), a potent antimetabolite used in cancer chemotherapy[1][2][3]. Due to its cytotoxic nature, all materials associated with its use, from bulk drug to trace-contaminated labware, must be managed as hazardous waste.
Hazard Identification and Risk Assessment
Understanding the specific hazards of this compound is the foundation of its safe management. This compound is classified as a hazardous substance that is toxic if swallowed, in contact with skin, or inhaled[1][4]. Furthermore, it is recognized as a potential reproductive hazard, with the ability to impair fertility or harm an unborn child[5]. The causality behind these classifications lies in its mechanism of action; as a cytotoxic agent, it targets and damages cells, and this action is not specific to cancer cells when exposure occurs outside of a therapeutic context[2][6].
All personnel handling this compound must be thoroughly trained on its risks and the procedures outlined in this guide and the substance's Safety Data Sheet (SDS)[7].
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [1][4] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | [1][4] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | [1][4] |
| Reproductive Toxicity | - | May impair fertility or harm the unborn child | [5] |
Mandatory Personnel Protective Equipment (PPE) Protocol
A multi-layered PPE approach is non-negotiable to prevent accidental exposure through skin contact, inhalation, or ingestion[6]. Each component serves a specific protective function.
Required PPE:
-
Gloves: Two pairs of chemotherapy-rated gloves are mandatory. The double-gloving technique provides a barrier against potential micro-tears or rapid permeation by the chemical. Gloves should be changed every hour or immediately if contaminated or torn[7].
-
Gown: A disposable, solid-front barrier gown made of a low-permeability fabric is required. The back-fastening design minimizes the risk of frontal contamination. Gowns must be changed at the end of a procedure or if compromised[7][8].
-
Eye and Face Protection: Safety goggles or a full-face shield must be worn to protect against splashes or aerosolized particles[7].
-
Respiratory Protection: When handling this compound powder outside of a containment device (e.g., a chemical fume hood or biological safety cabinet), a NIOSH-approved respirator is necessary to prevent inhalation of the toxic dust[5][9].
Procedural Note (Self-Validating System): The integrity of your protection relies on the correct doffing (removal) procedure. Contaminated outer gloves should be removed first, followed by the gown (turned inside out) and other equipment, before removing the inner gloves. This sequence is designed to prevent the transfer of contaminants from the PPE to your skin or clothing. Always wash hands thoroughly after completing any task involving this compound[7].
Waste Segregation and Containment: The Cornerstone of Safe Disposal
Proper segregation at the point of generation is the most critical step in the disposal workflow. Mixing hazardous and non-hazardous waste leads to regulatory violations and unnecessarily increases the volume of hazardous material requiring specialized, costly disposal[10]. Chemotherapeutic wastes must be disposed of separately from regular municipal or biohazardous waste[11].
| Waste Stream | Description | Container Type | Labeling Requirement |
| Bulk Hazardous Waste | Unused or expired this compound, grossly contaminated spill cleanup materials, and any container holding more than residual amounts. | Leak-proof, puncture-proof, hard plastic container with a secure lid. | "Hazardous Waste," "Chemotherapeutic Waste," and the chemical name "this compound."[11] |
| Trace Contaminated Waste | Empty vials, used PPE (gloves, gowns), plasticware, and other disposable items with minimal residual drug. | Yellow chemotherapeutic waste bags or puncture-proof containers. | "Trace Chemotherapeutic Waste" or "Cytotoxic Waste."[7][8][11] |
| Contaminated Sharps | Needles, syringes, or any sharp object contaminated with this compound. | Yellow or distinctively colored, puncture-proof, leak-proof sharps container. | "Chemotherapy Sharps Waste."[11] |
Step-by-Step Disposal Protocol
This protocol provides a direct, operational workflow for managing this compound waste from generation to final pickup.
Step 1: Preparation and Assembly
-
Before beginning work, ensure all necessary PPE is available.
-
Prepare the designated waste containers (Bulk, Trace, and Sharps) by placing them in the immediate work area to facilitate prompt disposal and minimize movement of contaminated items.
-
Ensure all containers are properly labeled before any waste is added.
Step 2: Managing Unused/Expired this compound (Bulk Waste)
-
Carefully place any unused or expired this compound, in its original container if possible, into the designated Bulk Hazardous Waste container.
-
Do not consolidate powders or attempt to empty multiple vials into one. This minimizes aerosol generation.
-
Seal the container securely.
Step 3: Disposing of Trace-Contaminated Materials
-
Immediately after use, place all disposable PPE, including both pairs of gloves, gowns, and any contaminated absorbent pads, into the Trace Contaminated Waste container[7][12].
-
Similarly, dispose of all contaminated labware (e.g., plastic pipettes, culture flasks) in this container[11].
Step 4: Managing Contaminated Sharps
-
Dispose of all contaminated needles and syringes directly into the Chemotherapy Sharps Waste container.
-
Use Luer-Lock syringes whenever possible to prevent the needle from detaching under pressure[7]. Do not recap, bend, or break needles.
Step 5: Final Container Management
-
Once a waste container is full, securely seal it.
-
Wipe the exterior of the container with an appropriate cleaning agent to decontaminate the surface.
-
Store the sealed container in a designated, secure area away from general laboratory traffic until pickup.
Step 6: Arranging for Final Disposal
-
All this compound waste must be handled and transported by a licensed hazardous waste management company.
-
The required final disposal method for cytotoxic pharmaceutical waste is incineration at a facility permitted to handle such materials[12][13]. This high-temperature destruction process is necessary to break down the active cytotoxic compound, preventing its release into the environment.
-
Never dispose of this compound waste in a landfill unless it has been properly treated (e.g., inertization) by a certified facility, and even then, this is a less preferable option[14]. Disposal down the drain is strictly prohibited[11][13][15].
Emergency Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to protect personnel and contain the hazard.
-
Immediate Response:
-
Containment & Cleanup:
-
Don the full range of required PPE before re-entering the area.
-
For Dry Spills: Gently cover the spill with damp absorbent pads to avoid making the powder airborne. Do not sweep dry powder[5]. Use a HEPA-filtered vacuum cleaner or carefully scoop the material into the Bulk Hazardous Waste container.
-
For Wet Spills: Absorb the liquid with spill pads or other absorbent material. Place all contaminated materials into the Bulk Hazardous Waste container[5].
-
-
Decontamination:
-
Disposal of Spill Materials:
-
All cleanup materials, including used PPE, must be disposed of as Bulk Hazardous Waste[5].
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound-related waste materials.
Caption: Figure 1. Decision workflow for this compound waste management.
References
-
This compound - Amazon S3. (n.d.). Retrieved from [Link]
-
Safe Handling and Disposal of Antineoplastic and Other Drugs. (n.d.). Columbia University Environmental Health and Safety. Retrieved from [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (1999). World Health Organization. Retrieved from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET. (n.d.). Greenbook.net. Retrieved from [Link]
-
CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL. (2022). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. Retrieved from [Link]
-
This compound | C8H9FN2O3 | CID 5386. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Safe handling of cytotoxics: guideline recommendations. (2014). Journal of Oncology Pharmacy Practice. Retrieved from [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Pharmaceutical Waste Regulations: Policy and Procedure. (2025). Daniels Health. Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
This compound - New Drug Approvals. (2017). FDA. Retrieved from [Link]
-
A Quick and Comprehensive Review of EPA Hazmat Classifications. (2024). Retrieved from [https://www.us Ecology.com/blog/a-quick-and-comprehensive-review-of-epa-hazmat-classifications/]([Link] Ecology.com/blog/a-quick-and-comprehensive-review-of-epa-hazmat-classifications/)
-
Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025). Retrieved from [Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026). Retrieved from [Link]
-
Medication & Pharmaceutical Waste Disposal Explained. (n.d.). Stericycle. Retrieved from [Link]
-
Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Safe handling of cytotoxic drugs in the workplace. (n.d.). Health and Safety Executive (HSE). Retrieved from [Link]
-
Characterization of Forced Degradants of this compound, Gimeracil, and Oteracil Potassium... (2022). PubMed, National Center for Biotechnology Information. Retrieved from [Link]
-
Definition of this compound - NCI Drug Dictionary. (n.d.). National Cancer Institute. Retrieved from [Link]
Sources
- 1. This compound | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fishersci.fi [fishersci.fi]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. hse.gov.uk [hse.gov.uk]
- 7. web.uri.edu [web.uri.edu]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. medprodisposal.com [medprodisposal.com]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 14. DSpace [iris.who.int]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
Comprehensive Guide to Personal Protective Equipment for Handling Tegafur
A Senior Application Scientist's Procedural Guide for Researchers and Drug Development Professionals
Tegafur, a fluoropyrimidine prodrug, is converted in the body to 5-fluorouracil (5-FU), a potent antineoplastic agent that inhibits DNA synthesis.[1][2] While effective in cancer therapy, its cytotoxic nature presents significant occupational hazards.[3] This guide provides essential, in-depth safety and logistical information for handling this compound in a laboratory setting. The protocols outlined below are designed to create a self-validating system of safety, ensuring minimal exposure and maximal protection for all personnel.
The Foundational Principle: Understanding the Hazard
This compound is classified as a hazardous substance.[1] Exposure can occur through inhalation of dust, skin contact, or accidental ingestion.[4][5] The primary risks associated with this compound exposure include:
-
Acute Toxicity: It is toxic if swallowed, inhaled, or if it comes into contact with the skin.[4][5]
-
Reproductive Harm: It may impair fertility and is suspected of causing harm to the unborn child.[1]
-
Systemic Effects: As a cytotoxic drug, its effects are not selective for cancer cells and can impact all dividing cells in the body, potentially leading to side effects like hair loss, nausea, and blood disorders with prolonged or significant exposure.[1][3]
Given these risks, adherence to stringent personal protective equipment (PPE) protocols is not merely a recommendation—it is an operational necessity. The goal is to reduce exposure to a level that is "as low as reasonably achievable" (ALARA).[6]
The Core Protocol: Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are the most critical barriers between the researcher and the hazardous properties of this compound. All PPE used must be designated for chemotherapy or hazardous drug handling.[7]
| Task / Scenario | Gloves | Gown | Eye & Face Protection | Respiratory Protection |
| Transport & Storage | Single pair of chemotherapy gloves | Not required if no risk of opening | Not required | Not required |
| Weighing & Compounding (Powder) | Double pair of chemotherapy gloves | Disposable, low-permeability gown | Safety goggles & face shield | NIOSH-approved respirator (N95 or higher) |
| Handling Solutions | Double pair of chemotherapy gloves | Disposable, low-permeability gown | Safety goggles or face shield | Not required if handled in a BSC/fume hood |
| Waste Disposal | Double pair of chemotherapy gloves | Disposable, low-permeability gown | Safety goggles | As needed based on waste form |
| Spill Cleanup | Double pair of chemotherapy gloves (outer pair heavy-duty) | Disposable, low-permeability gown | Safety goggles & face shield | NIOSH-approved respirator (N95 or higher) |
-
Gloves: Two pairs of powder-free, chemotherapy-tested nitrile gloves should be worn for all direct handling tasks.[7][8] The inner glove should be tucked under the cuff of the gown, and the outer glove should be pulled over the cuff. This double-gloving technique provides a crucial layer of safety; if the outer glove is torn or contaminated, it can be removed and replaced without compromising the protection of the inner glove. Gloves should be changed immediately if contaminated or punctured, and at least every hour during continuous use.[9]
-
Gowns: A disposable, solid-front gown made of a low-permeability fabric is required.[8][10] It must have long sleeves with tight-fitting elastic or knit cuffs. This prevents skin contact and contamination of personal clothing. Gowns should never be worn outside of the handling area.[8]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[8] When there is a risk of splashing or aerosol generation, such as when handling powders outside of a containment device or cleaning spills, a full-face shield should be worn over the goggles for maximum protection.[9][11]
-
Respiratory Protection: When handling this compound in its powdered form, a NIOSH-approved respirator (e.g., N95 or a powered air-purifying respirator) is essential to prevent inhalation of airborne particles.[1][8] All work with powders should ideally be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to control exposure at the source.[3][10]
Operational Plan: Step-by-Step Procedures
Adherence to a strict, logical workflow minimizes the risk of error and contamination.
Caption: Workflow for the safe handling and disposal of this compound.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring it is securely fastened in the back.
-
Respirator: If required, don the N95 respirator. Perform a seal check.
-
Goggles/Face Shield: Put on safety goggles, followed by a face shield if necessary.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the gown's cuffs.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Dispose of them in a designated cytotoxic waste container.
-
Gown: Unfasten the gown. Carefully roll it down from the shoulders, turning it inside out as you go. Dispose of it in the cytotoxic waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield/Goggles: Remove face shield (if used), followed by goggles, handling them by the strap.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves, turning them inside out.
-
Final Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[11]
Disposal Plan: Managing Cytotoxic Waste
Improper disposal can lead to environmental contamination and accidental exposure. All materials contaminated with this compound must be segregated and disposed of according to institutional and regulatory guidelines.
-
Trace Chemotherapy Waste: This includes items contaminated with less than 3% of the drug by weight, such as used gloves, gowns, empty vials, and absorbent pads.[12] This waste must be placed in clearly labeled, leak-proof yellow containers designated for chemotherapy waste incineration.[9][12]
-
Bulk Chemotherapy Waste: This includes grossly contaminated items, partially used vials of this compound, or materials from a large spill cleanup. This is considered hazardous waste and must be disposed of in black RCRA-rated hazardous waste containers.[12]
-
Sharps: All needles and syringes must be disposed of directly into an approved, puncture-proof sharps container without being recapped or crushed.[1]
-
Alert Personnel: Immediately alert others in the area and restrict access.
-
Don PPE: Wear full PPE as specified for spill cleanup, including a respirator.
-
Contain Spill: Use a cytotoxic drug spill kit. For powders, gently cover with damp absorbent pads to avoid making the powder airborne.[1] For liquids, cover with absorbent pads from the kit.
-
Clean Area: Working from the outside in, carefully collect all contaminated materials. Clean the area with an appropriate decontamination solution (as per institutional policy), followed by a final rinse.
-
Dispose: All cleanup materials are considered bulk contaminated waste and must be placed in the black RCRA hazardous waste container.[1]
By integrating these detailed protocols into daily laboratory practice, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment from the risks associated with this potent cytotoxic agent.
References
-
This compound - Amazon S3. , Link
-
Cytotoxic Drugs Policy - OHS Insider. , Link
-
Safe handling and waste management of hazardous drugs | eviQ. , Link
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. , Link
-
Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. , Link
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PubMed Central. , Link
-
Safe handling of cytotoxics: guideline recommendations - PMC - PubMed Central. , Link
-
This compound - LookChem. , Link
-
Policy for the use of personal protective equipment when handling chemotherapy, v 3.0 - NHS England. , Link
-
Safe Handling and Disposal of Antineoplastic and Other Drugs. , Link
-
SAFETY DATA SHEET - Fisher Scientific. , Link
-
Guide for handling cytotoxic drugs and related wast - WorkSafe QLD. , Link
-
Safe handling of cytotoxic drugs in the workplace - HSE. , Link
-
Maintenance this compound-uracil versus observation following an adjuvant oxaliplatin-based regimen in patients with stage III colon cancer after radical resection: study protocol for a randomized controlled trial - NIH. , Link
-
Fluorouracil (topical route) - Side effects & dosage - Mayo Clinic. , Link
-
Safety Data Sheet - Cayman Chemical. , Link
-
Safety of Adjuvant Oral Uracil-Tegafur Therapy in Older Patients With Resected Non-small Cell Lung Cancer - NIH. , Link
-
Gastric mucinous adenocarcinoma presenting with chronic cough, bronchovascular bundle thickening, and multiple pulmonary nodules: a case report - Frontiers. , Link
-
Threats and opportunities of using ChatGPT in scientific writing—The risk of getting spineless - PMC - NIH. , Link
-
The Ins and Outs of Disposing Oral Cancer Drugs - The Oncology Pharmacist. , Link
-
Voxel-level radiomics and deep learning for predicting pathologic complete response in esophageal squamous cell carcinoma after neoadjuvant immunotherapy and chemotherapy. , Link
-
How to Dispose of Chemotherapy Waste - Daniels Health. , Link
-
Allopurinol (oral route) - Side effects & dosage - Mayo Clinic. , Link
-
Teysuno, this compound/gimeracil/oteracil. , Link
Sources
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. Maintenance this compound-uracil versus observation following an adjuvant oxaliplatin-based regimen in patients with stage III colon cancer after radical resection: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hse.gov.uk [hse.gov.uk]
- 4. fishersci.fi [fishersci.fi]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 7. pogo.ca [pogo.ca]
- 8. ohsinsider.com [ohsinsider.com]
- 9. web.uri.edu [web.uri.edu]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
